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6,2',3'-Trimethoxyflavanone Documentation Hub

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  • Product: 6,2',3'-Trimethoxyflavanone
  • CAS: 79786-41-7

Core Science & Biosynthesis

Foundational

A Technical Guide to 6,2',3'-Trimethoxyflavanone: Synthesis, Characterization, and Putative Isolation Strategies

Abstract: This technical guide addresses the flavonoid 6,2',3'-trimethoxyflavanone, a compound of interest within the field of medicinal chemistry and drug development. An extensive review of scientific literature indica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide addresses the flavonoid 6,2',3'-trimethoxyflavanone, a compound of interest within the field of medicinal chemistry and drug development. An extensive review of scientific literature indicates a notable absence of this specific flavanone isomer from documented natural sources. Consequently, this document pivots from a traditional natural product isolation guide to a more practical resource for researchers. It provides a comprehensive theoretical framework and detailed protocols for the chemical synthesis of 6,2',3'-trimethoxyflavanone, its structural characterization, and a generalized strategy for the isolation of related compounds, which may be adapted should this molecule be identified in a natural matrix in the future. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to work with this and similar polymethoxylated flavonoids.

Introduction and Current State of Knowledge

Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom, renowned for their diverse biological activities. The strategic methylation of hydroxyl groups on the flavonoid scaffold can significantly enhance metabolic stability, membrane permeability, and oral bioavailability, making polymethoxylated flavonoids (PMFs) a particularly attractive area of research.

This guide focuses on the specific isomer, 6,2',3'-trimethoxyflavanone. Despite extensive searches of phytochemical databases and the scientific literature, there are no specific reports detailing the isolation of 6,2',3'-trimethoxyflavanone from a natural source. In contrast, related isomers such as 6,2',4'-trimethoxyflavone have been identified in plants like Tripodanthus acutifolius.[1][2] This critical distinction underscores the current status of 6,2',3'-trimethoxyflavanone as a compound accessible primarily through chemical synthesis rather than extraction.

Therefore, this document serves a dual purpose:

  • To provide a robust and scientifically grounded guide for the de novo synthesis and purification of 6,2',3'-trimethoxyflavanone.

  • To outline a generalized, field-proven workflow for the isolation and characterization of polymethoxylated flavonoids from plant matter, which can serve as a foundational methodology for researchers investigating novel PMFs.

By providing a clear path to obtaining the pure compound, this guide empowers researchers to explore its biological activities and potential therapeutic applications.

Chemical Synthesis of 6,2',3'-Trimethoxyflavanone

The most reliable and common method for synthesizing flavanones is the intramolecular cyclization of a 2'-hydroxychalcone precursor.[3][4][5] This two-step approach involves an initial Claisen-Schmidt condensation to form the chalcone, followed by an acid- or base-catalyzed ring closure.

Synthetic Strategy Overview

The synthesis of 6,2',3'-trimethoxyflavanone logically proceeds via the cyclization of its corresponding chalcone, (E)-1-(2'-hydroxy-5'-methoxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one. This precursor is synthesized from two commercially available or readily prepared starting materials: 2'-hydroxy-5'-methoxyacetophenone and 2,3-dimethoxybenzaldehyde.

G cluster_0 Part 1: Chalcone Synthesis cluster_1 Part 2: Flavanone Cyclization A 2'-Hydroxy-5'-methoxyacetophenone C Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH/EtOH) A->C B 2,3-Dimethoxybenzaldehyde B->C D 2'-Hydroxy-5'-methoxy-2,3-dimethoxychalcone C->D Formation of α,β-unsaturated ketone E Intramolecular Michael Addition (Acid Catalyst, e.g., HCl/AcOH) D->E F 6,2',3'-Trimethoxyflavanone E->F Ring Closure

Caption: Synthetic workflow for 6,2',3'-Trimethoxyflavanone.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of (E)-1-(2'-hydroxy-5'-methoxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (Chalcone Precursor)

  • Rationale: This Claisen-Schmidt condensation reaction forms the carbon backbone of the target flavonoid. An alcoholic solution of a strong base like potassium hydroxide is used to deprotonate the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration reaction is typically spontaneous or driven by heat, yielding the stable α,β-unsaturated ketone (chalcone).

  • Step-by-Step Methodology:

    • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2'-hydroxy-5'-methoxyacetophenone (1.0 eq) and 2,3-dimethoxybenzaldehyde (1.1 eq) in ethanol (50 mL).

    • Base Addition: While stirring vigorously at room temperature, slowly add an aqueous solution of potassium hydroxide (3.0 eq in 20 mL of water). A color change to deep yellow or orange is typically observed.

    • Reaction: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The product spot should be significantly less polar than the starting aldehyde.

    • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (200 mL). Acidify the solution to pH ~4-5 by slowly adding concentrated hydrochloric acid. A yellow precipitate will form.

    • Purification: Filter the precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the solid in a vacuum oven at 40-50 °C. The crude chalcone can be further purified by recrystallization from ethanol to yield bright yellow crystals.

Protocol 2.2.2: Synthesis of 6,2',3'-Trimethoxyflavanone

  • Rationale: The cyclization of a 2'-hydroxychalcone to a flavanone is an intramolecular Michael addition.[3] The phenolic hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system. This reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the enone system more electrophilic and facilitating the ring closure.

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve the purified chalcone from Protocol 2.2.1 (1.0 eq) in a suitable solvent system such as glacial acetic acid or a mixture of ethanol and concentrated sulfuric or hydrochloric acid (e.g., 100:1 v/v).

    • Reaction: Heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. The progress of the isomerization can be monitored by TLC; the flavanone product is generally more polar than the starting chalcone.

    • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of ice-cold water (5-10 times the reaction volume) to precipitate the crude product.

    • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Further purification is achieved by column chromatography on silica gel using a gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 6,2',3'-trimethoxyflavanone as a solid.

Structural Characterization

Definitive structural confirmation of the synthesized 6,2',3'-trimethoxyflavanone requires a combination of modern spectroscopic techniques.

Property Expected Data
Molecular Formula C₁₈H₁₈O₅
Molecular Weight 314.33 g/mol
Appearance Expected to be a colorless or pale yellow solid.
Mass Spectrometry (HRMS) Expected [M+H]⁺ ion at m/z 315.1227, confirming the elemental composition.
UV Spectroscopy (in MeOH) Expected λₘₐₓ values around 280-290 nm and 320-340 nm, characteristic of the flavanone chromophore.
¹H NMR (in CDCl₃, 400 MHz) Predicted chemical shifts (δ, ppm): ~7.5-7.0 (m, Ar-H), ~5.4 (dd, H-2), ~3.0 (dd, H-3ax), ~2.8 (dd, H-3eq), ~3.9 (s, 3x -OCH₃). The characteristic H-2 proton signal will appear as a doublet of doublets due to coupling with the two diastereotopic H-3 protons.
¹³C NMR (in CDCl₃, 100 MHz) Predicted chemical shifts (δ, ppm): ~192 (C-4, ketone), ~79 (C-2), ~45 (C-3), ~160-110 (Ar-C), ~56 (Ar-OCH₃).

A Generalized Protocol for Isolation of Polymethoxylated Flavonoids

While 6,2',3'-trimethoxyflavanone itself has not been reported from natural sources, the following workflow is a robust, field-proven methodology for the extraction and isolation of similar polymethoxylated flavonoids from plant material. This protocol serves as a blueprint for researchers aiming to discover novel PMFs.

G A Plant Material (e.g., dried leaves, rhizomes) B Grinding & Maceration (e.g., Methanol or Ethanol) A->B C Crude Extract B->C D Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) C->D E Target Fraction (e.g., Chloroform) D->E Increases polarity F Column Chromatography (Silica Gel) E->F G Semi-Pure Fractions F->G H Preparative HPLC or TLC G->H I Pure Polymethoxylated Flavonoid H->I J Spectroscopic Analysis (NMR, MS, UV) I->J K Structure Elucidation J->K

Caption: Generalized workflow for flavonoid isolation.

Extraction and Fractionation
  • Preparation: Air-dry the plant material (e.g., leaves, stems, or roots) in a well-ventilated area away from direct sunlight. Grind the dried material into a coarse powder to maximize the surface area for extraction.

  • Extraction: Macerate the powdered material in a non-polar to mid-polar solvent like methanol or chloroform at room temperature for 48-72 hours. This process should be repeated three times to ensure exhaustive extraction. Combine the filtrates and concentrate them using a rotary evaporator to yield the crude extract.

  • Fractionation: Suspend the crude extract in water or a methanol/water mixture and perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, followed by chloroform, then ethyl acetate). PMFs, being moderately non-polar, are often enriched in the chloroform or ethyl acetate fractions.

Chromatographic Purification
  • Silica Gel Column Chromatography: Subject the target fraction (e.g., the chloroform-soluble portion) to column chromatography over silica gel. Elute the column with a gradient solvent system, typically starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. Collect fractions and monitor them by TLC to pool those with similar profiles.

  • Final Purification: For final purification, subject the combined, enriched fractions to preparative TLC or, for higher resolution and purity, preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reverse-phase) or silica (normal-phase) column.

Conclusion

6,2',3'-trimethoxyflavanone stands as an intriguing synthetic target for medicinal chemistry exploration. While it remains elusive as a known natural product, this guide provides the necessary theoretical foundation and practical protocols for its de novo synthesis and rigorous characterization. The provided synthetic workflow, rooted in established organic chemistry principles, offers a clear and reproducible path for obtaining this compound for further biological evaluation. Furthermore, the generalized isolation strategy equips natural product chemists with a robust framework for the discovery and purification of new and existing polymethoxylated flavonoids.

References

  • Murray, I.A., Flaveny, C.A., DiNatale, B.C., et al. (2010). Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone. Journal of Pharmacology and Experimental Therapeutics, 332(1), 135-144. [Link]

  • Chongqing Technology and Business University. (2009). Reaction system and method for generating flavanone by cyclization of 2'-hydroxy chalcone. CN101580490A.
  • Hildayani, S. Z., Martoprawiro, M. A., & Syah, Y. M. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Bulletin of Chemical Reaction Engineering & Catalysis, 16(4), 796-803. [Link]

  • PubChem. (n.d.). 2'-hydroxy-3',4',6'-trimethoxychalcone. PubChem Compound Summary for CID 5354780. [Link]

  • FooDB. (2010). Showing Compound 2',5,6-Trimethoxyflavone (FDB016353). [Link]

  • ResearchGate. (2014). Synthesis of some new 6-amino-3-methoxyflavones. [Link]

  • PubChem. (n.d.). 3,6,2',3'-Tetramethoxyflavone. PubChem Compound Summary for CID 688795. [Link]

  • Lee, S. K., Li, B., & Lee, D. Y. (2017). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 22(9), 1475. [Link]

  • Sliwinska, M. A., et al. (2022). New Polymethoxyflavones from Hottonia palustris Evoke DNA Biosynthesis-Inhibitory Activity in An Oral Squamous Carcinoma (SCC-25) Cell Line. Molecules, 27(14), 4438. [Link]

  • Frimayanti, N., et al. (2023). Synthesis of 3'-methoxy flavonol and its derivatives as potential inhibitors for Dengue NS2B/NS3 and molecular insight into binding interaction. Pharmacy Education, 23(2), 241-248. [Link]

Sources

Exploratory

6,2',3'-Trimethoxyflavanone: Structural Architecture, Synthetic Methodologies, and Pharmacological Potential

Executive Summary In the landscape of small-molecule drug discovery, polymethoxyflavanones represent a structurally privileged class of compounds. Unlike their highly hydroxylated counterparts (such as quercetin or narin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule drug discovery, polymethoxyflavanones represent a structurally privileged class of compounds. Unlike their highly hydroxylated counterparts (such as quercetin or naringenin), heavily methoxylated flavonoids exhibit superior metabolic stability, enhanced membrane permeability, and resistance to rapid Phase II conjugation (e.g., glucuronidation and sulfation).

6,2',3'-Trimethoxyflavanone (IUPAC: 2-(2,3-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one) is a highly specific synthetic derivative characterized by a 2-phenylchroman-4-one core decorated with three strategically placed methoxy groups[1]. This in-depth technical guide dissects the physicochemical properties, the causal logic behind its synthetic pathways, and the mechanistic basis for its biological applications, providing a self-validating framework for researchers working with this molecule.

Structural Characterization & Physicochemical Profile

The molecular architecture of 6,2',3'-trimethoxyflavanone dictates its behavior in both synthetic environments and biological matrices. The core consists of three rings: the fused A and C rings (chroman-4-one) and the pendant B ring (phenyl group at C2).

  • A-Ring Substitution (C6-Methoxy): The electron-donating methoxy group at the C6 position alters the electron density of the chromanone system, influencing the compound's UV absorption and its binding affinity to intracellular kinase targets.

  • B-Ring Substitution (C2', C3'-Dimethoxy): The ortho-dimethoxy configuration on the B-ring creates steric hindrance, forcing the B-ring out of coplanarity with the C-ring. This specific dihedral angle is critical for fitting into the hydrophobic pockets of target proteins.

  • C-Ring Saturation: Unlike flavones, the C2-C3 bond in flavanones is saturated, introducing a chiral center at C2. This saturation increases the compound's three-dimensional character (sp³ hybridization), which correlates with higher clinical success rates in drug development compared to flat, planar molecules.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 6,2',3'-trimethoxyflavanone, critical for formulation and pharmacokinetic modeling[1],[2],[3].

PropertyValueCausality / Significance
Molecular Formula C₁₈H₁₈O₅Defines the stoichiometric mass for synthesis.
Molecular Weight 314.34 g/mol Falls well within Lipinski's Rule of 5 (<500 Da).
Monoisotopic Mass 314.1154 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Predicted XLogP 2.8Optimal lipophilicity for passive cellular membrane diffusion.
SMILES String COC1=CC2=C(C=C1)OC(CC2=O)C3=C(C(=CC=C3)OC)OCUsed for in silico molecular docking and QSAR modeling.
Hydrogen Bond Donors 0Lack of free -OH groups prevents rapid metabolic clearance.
Hydrogen Bond Acceptors 5Allows specific interactions with target protein backbones.

Synthetic Methodology: The Claisen-Schmidt & Cyclization Workflow

The synthesis of 6,2',3'-trimethoxyflavanone is achieved via a two-step, thermodynamically controlled process. We utilize a base-catalyzed Claisen-Schmidt condensation to form an intermediate chalcone, followed by an acid-catalyzed intramolecular oxa-Michael addition[4].

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of 2'-Hydroxy-5'-methoxy-2,3-dimethoxychalcone Causality: The base (KOH) deprotonates the acidic methyl group of the acetophenone, generating a reactive enolate. This enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. Ethanol is selected as the solvent because it solubilizes both precursors but allows the resulting chalcone to precipitate, driving the reaction equilibrium forward[4].

  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-hydroxy-5-methoxyacetophenone and 10 mmol of 2,3-dimethoxybenzaldehyde in 50 mL of absolute ethanol.

  • Catalysis: Slowly add 15 mL of a 40% (w/v) aqueous KOH solution dropwise while stirring continuously at 0-5°C (ice bath) to prevent side reactions like Cannizzaro disproportionation.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 24-48 hours. Monitor via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup: Pour the dark red mixture into 200 mL of crushed ice and acidify with 1M HCl until pH ~3. The intermediate chalcone will precipitate as a yellow/orange solid. Filter, wash with cold water, and recrystallize from hot ethanol.

Step 2: Isomerization to 6,2',3'-Trimethoxyflavanone Causality: While oxidative cyclization (e.g., using I₂/DMSO) yields a flavone[5], synthesizing the flavanone requires a non-oxidative cyclization. Acidic conditions protonate the α,β-unsaturated ketone of the chalcone, increasing the electrophilicity of the β-carbon. The ortho-hydroxyl group on the A-ring acts as an internal nucleophile, closing the C-ring without abstracting the C2/C3 protons.

  • Preparation: Dissolve 5 mmol of the purified chalcone in 30 mL of ethanol.

  • Catalysis: Add 5 mL of concentrated HCl (or alternatively, use NaOAc in refluxing ethanol for base-catalyzed isomerization).

  • Reflux: Heat the mixture to reflux (78°C) for 12-24 hours. The visual shift from a deep yellow/red solution to a pale yellow/colorless solution indicates the loss of the extended conjugated pi-system of the chalcone.

  • Workup: Concentrate the solvent under reduced pressure, extract with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Synthesis A 2-Hydroxy-5-methoxy- acetophenone C Claisen-Schmidt Condensation (KOH / EtOH) A->C B 2,3-Dimethoxy- benzaldehyde B->C D 2'-Hydroxy-5'-methoxy- 2,3-dimethoxychalcone C->D Aldol Addition & Dehydration E Isomerization (Acidic Cyclization) D->E F 6,2',3'-Trimethoxy- flavanone E->F Intramolecular Oxa-Michael Addition

Caption: Synthetic workflow for 6,2',3'-trimethoxyflavanone via chalcone intermediate.

Biological Activity & Mechanistic Pathways

Flavanones and their derivatives have been extensively documented for their roles in cellular modulation. Specifically, methoxylated flavanones exhibit potent biological activities due to their ability to easily cross phospholipid bilayers[6].

  • Wound Healing and Fibroblast Proliferation: Flavanones have been patented for their ability to stimulate fibroblast proliferation during the secondary phases of wound healing (days 4-21). They upregulate the synthesis of fibronectin, collagen, and extracellular matrix components without inducing cytotoxicity[6].

  • Anti-Inflammatory and Apoptotic Signaling: Structurally related methoxychalcones and flavanones act as kinase modulators. By inhibiting the Akt/PI3K pathway, they prevent the degradation of IκB, thereby blocking the nuclear translocation of NF-κB. This transcriptional repression downregulates pro-inflammatory cytokines (TNF-α, IL-6) and can induce targeted apoptosis in hyperproliferative (cancerous) cell lines via Endoplasmic Reticulum (ER) stress and Reactive Oxygen Species (ROS) modulation[4].

Pathway Flav 6,2',3'-Trimethoxyflavanone Membrane Cellular Internalization (Enhanced by Lipophilicity) Flav->Membrane Kinase Kinase Modulation (e.g., Akt/PI3K) Membrane->Kinase ROS Intracellular ROS Modulation Membrane->ROS Prolif Fibroblast Proliferation (Wound Healing) Membrane->Prolif Concentration Dependent NFkB Inhibition of NF-κB Nuclear Translocation Kinase->NFkB Prevents IκB degradation ProInf Downregulation of Pro-inflammatory Cytokines NFkB->ProInf Transcriptional Repression Apop Cell Cycle Arrest / Apoptosis ProInf->Apop ROS->Apop ER Stress Induction

Caption: Proposed intracellular signaling modulation by highly methoxylated flavanones.

Analytical Characterization Workflow

To establish trust and self-validation in the synthesis, the final compound must be rigorously characterized. The transition from chalcone to flavanone yields distinct, predictable spectroscopic signatures.

  • ¹H NMR (Proton NMR): The most diagnostic feature is the disappearance of the trans-alkene vinylic protons (two doublets with J≈15.5 Hz) of the chalcone. In 6,2',3'-trimethoxyflavanone, these are replaced by an ABX spin system in the C-ring. The C3 protons appear as two distinct doublet of doublets (diastereotopic, typically around 2.8 ppm and 3.0 ppm) coupled to the C2 proton. The C2 proton appears as a characteristic doublet of doublets further downfield (~5.4 ppm) due to the deshielding effect of the adjacent oxygen and the B-ring phenyl group. The three methoxy groups will appear as sharp singlets integrating to 3H each, between 3.7 and 3.9 ppm.

  • Mass Spectrometry (LC-MS/ESI+): The expected adducts include [M+H]+ at m/z 315.1227 and [M+Na]+ at m/z 337.1046[1].

  • IR Spectroscopy: The conjugated ketone stretch of the chalcone (~1640 cm⁻¹) shifts slightly higher (~1680 cm⁻¹) in the flavanone due to the loss of extended conjugation with the B-ring[5].

References

  • PubChemLite - 6,2',3'-trimethoxyflavanone (C18H18O5). Université du Luxembourg.
  • INDOFINE Chemical Company - 6,2',3'-TRIMETHOXYFLAVANONE.
  • ChemicalBook - 6,2',3'-TRIMETHOXYFLAVANONE CAS#: Inform
  • Google Patents - WO2003057210A1: Compositions and methods for increasing cell proliferation comprising a flavonoid.
  • Research and Reviews - Novel Methodology and Process Optimization for the Synthesis of Flavones. Research and Reviews Journal of Chemistry.
  • Benchchem - 2'-Hydroxy-2,3,5'-trimethoxychalcone Synthesis and Properties. Benchchem.

Sources

Foundational

Comprehensive Synthesis and Mechanistic Evaluation of 6,2',3'-Trimethoxyflavanone via Chalcone Cyclization

Executive Summary Flavanones represent a privileged structural scaffold in medicinal chemistry, serving as critical intermediates for the biosynthesis of complex flavonoids and exhibiting a broad spectrum of pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Flavanones represent a privileged structural scaffold in medicinal chemistry, serving as critical intermediates for the biosynthesis of complex flavonoids and exhibiting a broad spectrum of pharmacological activities. The synthesis of polysubstituted flavanones, such as 6,2',3'-trimethoxyflavanone , requires precise regiochemical control to preserve the integrity of the methoxy ethers while driving the intramolecular cyclization. This technical whitepaper details an optimized, two-step synthetic pathway: an initial base-catalyzed Claisen-Schmidt condensation followed by a microwave-accelerated oxa-Michael addition.

Retrosynthetic Strategy & Molecular Design

The structural complexity of 6,2',3'-trimethoxyflavanone (C₁₈H₁₈O₅) can be elegantly deconstructed using a retro-oxa-Michael disconnection. Opening the C-ring of the flavanone reveals the corresponding α,β-unsaturated ketone—specifically, 2'-hydroxy-5'-methoxy-2,3-dimethoxychalcone [1].

Further disconnection of the chalcone's alkene bond via a retro-aldol transform identifies two commercially available, highly substituted aromatic precursors:

  • 2'-Hydroxy-5'-methoxyacetophenone (providing the A-ring and C-ring ketone)[2].

  • 2,3-Dimethoxybenzaldehyde (providing the B-ring)[2].

Retrosynthesis Flavanone 6,2',3'-Trimethoxyflavanone (Target) Chalcone 2'-Hydroxy-5'-methoxy- 2,3-dimethoxychalcone Flavanone->Chalcone Retro-oxa-Michael Disconnection Acetophenone 2'-Hydroxy-5'- methoxyacetophenone Chalcone->Acetophenone Retro-Aldol Disconnection Benzaldehyde 2,3-Dimethoxy- benzaldehyde Chalcone->Benzaldehyde

Retrosynthetic pathway for 6,2',3'-trimethoxyflavanone from acetophenone and benzaldehyde.

Experimental Methodologies & Self-Validating Protocols

The synthesis is executed in two distinct stages. Every step is designed as a self-validating system, allowing the chemist to visually and analytically confirm the success of the transformation before proceeding.

Step 1: Base-Catalyzed Claisen-Schmidt Condensation

Mechanistic Rationale & Causality: The formation of the chalcone relies on a base-catalyzed aldol condensation[3]. Potassium hydroxide (KOH) is utilized to deprotonate the α-carbon of 2'-hydroxy-5'-methoxyacetophenone. A strong base in significant excess (10 equivalents) is required not only to form the enolate but also to drive the subsequent dehydration of the aldol intermediate to the thermodynamically stable (E)-chalcone[4]. The reaction is initiated at 0°C to suppress competing Cannizzaro reactions on the benzaldehyde, then warmed to room temperature to overcome the activation energy barrier for dehydration.

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2'-hydroxy-5'-methoxyacetophenone (1.66 g, 10.0 mmol) and 2,3-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) in absolute ethanol (50 mL)[3].

  • Base Addition: Submerge the flask in an ice bath (0°C). Slowly add a pre-chilled aqueous solution of KOH (5.6 g, 100 mmol in 10 mL H₂O) dropwise over 15 minutes. Causality: Slow addition controls the exothermic enolate formation, preventing thermal degradation of the aldehyde.

  • Propagation: Remove the ice bath and stir vigorously at room temperature for 24 hours[3].

  • Isolation: Pour the mixture into 200 mL of crushed ice and acidify to pH 3 using 2M HCl. Collect the precipitate via vacuum filtration, wash with cold distilled water, and recrystallize from hot ethanol.

Self-Validation & Quality Control:

  • Visual Cue: Upon KOH addition, the clear solution immediately transitions to a deep crimson red, validating the formation of the highly conjugated phenolate/enolate system.

  • Precipitation Check: Acidification protonates the phenolate, breaking the solubility and forcing the chalcone to crash out as a brilliant yellow solid[3].

  • TLC Monitoring: Using Hexane:Ethyl Acetate (7:3), the product will appear as a highly UV-active spot with an Rf​ value distinct from the starting materials.

Step 2: Microwave-Accelerated Intramolecular Oxa-Michael Cyclization

Mechanistic Rationale & Causality: Converting the chalcone to 6,2',3'-trimethoxyflavanone requires an intramolecular oxa-Michael addition. The 2'-hydroxyl group acts as a nucleophile, attacking the β-carbon of the enone. While traditional thermal methods (e.g., prolonged refluxing in ethanol with sodium acetate) are effective, they often require 24–48 hours and can lead to side reactions like aurone formation[4]. Utilizing microwave (MW) irradiation in glacial acetic acid acts as a dual solvent-catalyst system. The mild Brønsted acid protonates the carbonyl oxygen, increasing the electrophilicity of the β-carbon without cleaving the sensitive methoxy ethers, while MW irradiation provides rapid, localized superheating that circumvents thermodynamic barriers in minutes[5].

Protocol:

  • Reaction Setup: Transfer the purified 2'-hydroxy-5'-methoxy-2,3-dimethoxychalcone (1.57 g, 5.0 mmol) into a microwave-safe quartz vessel. Add 20 mL of glacial acetic acid (yielding a ~0.25 M solution)[5].

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 100°C for exactly 30 minutes[5].

  • Quenching & Isolation: Allow the vessel to cool to room temperature. Pour the mixture into 100 mL of ice water. Stir until a solid precipitates.

  • Purification: Filter the crude product, wash extensively with cold water to remove residual acetic acid, and recrystallize from methanol to yield pure 6,2',3'-trimethoxyflavanone.

Self-Validation & Quality Control:

  • Visual Cue: The intense yellow color of the chalcone completely dissipates during irradiation. Because the flavanone lacks the extended cross-conjugated π-system of the chalcone, the final reaction mixture and resulting precipitate will be white or pale-cream[5].

Workflow Step1 Step 1: Claisen-Schmidt Condensation (KOH, EtOH, 0°C to RT) Step2 Intermediate Isolation (Acidification, Filtration, Recrystallization) Step1->Step2 Step3 Step 2: Oxa-Michael Cyclization (AcOH, Microwave 100°C, 30 min) Step2->Step3 Step4 Final Purification (Ice Quench, Filtration, MeOH Wash) Step3->Step4 Step5 Analytical Characterization (NMR, IR, Melting Point) Step4->Step5

Sequential experimental workflow for the synthesis and purification of the target flavanone.

Comparative Quantitative Data & Optimization

The choice of cyclization conditions drastically impacts the yield and throughput of flavanone synthesis. The table below summarizes the quantitative data across various established methodologies for oxa-Michael cyclizations of 2'-hydroxychalcones.

Cyclization MethodCatalyst / ReagentSolventTemp & TimeYield (%)Mechanistic Advantage / Drawback
Conventional Thermal Sodium Acetate (NaOAc)EthanolReflux, 24 h40–60%Mild basic conditions prevent ether cleavage, but reaction is impractically slow.
Acid-Catalyzed Methanesulfonic Acid (MSA)EthanolReflux, 4–6 h65–75%MSA acts as an efficient green catalyst for enone protonation[6].
Electrochemical Sacrificial Ag AnodeMethanol8 mA, 24 h~81%Environmentally friendly; avoids harsh chemical reagents entirely[7].
Microwave-Accelerated Acetic Acid (AcOH)Glacial AcOHMW 100°C, 30 m75–82%Optimal: Rapid localized heating circumvents thermodynamic barriers instantly[5].

Analytical Signatures & Structural Confirmation

To definitively validate the successful conversion of the chalcone to 6,2',3'-trimethoxyflavanone, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • Disappearance of Alkene Protons: The chalcone exhibits two distinct doublet signals in the ¹H NMR spectrum around δ 7.4–7.8 ppm with a large coupling constant ( J≈15.5 Hz), indicative of the trans-alkene ( α and β protons). The complete disappearance of these signals confirms the consumption of the chalcone.

  • Emergence of the ABX Spin System: The newly formed C-ring of the flavanone generates a highly characteristic ABX spin system due to the chiral center at C-2.

    • The C-3 protons are diastereotopic and appear as two separate double doublets (dd) in the upfield region ( δ ~2.8 ppm and δ ~3.0 ppm).

    • The C-2 proton appears as a distinct double doublet (dd) further downfield ( δ ~5.4 ppm) due to the deshielding effect of the adjacent oxygen atom and the B-ring phenyl group[5].

References

  • BenchChem. "Synthesis of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone from chalcone precursors". 3[3]

  • BenchChem. "Technical Support Center: Synthesis of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone". 4[4]

  • Pramod Kulkarni. "Calcium Chloride catalyzed Intramolecular Oxa Michael addition of 2'-Hydroxychalcone to Flavanone". IMIST.

  • NepJOL. "Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid". Journal of Nepal Chemical Society. 5[5]

  • Santos et al. "Electrosynthesis of Flavanones via oxa-Michael Addition Using Sacrificial Electrodes". Synthesis (Thieme). 7[7]

  • Kshatriya et al. "Synthesis of flavanones using methane sulphonic acid as a green catalyst and comparision under different conditions". Oriental Journal of Chemistry. 6[6]

  • ChemicalBook. "Dr. ASCRO Bio Sciences Private Limited - Precursors". 2[2]

  • BenchChem. "2'-Hydroxy-2,3,5'-trimethoxychalcone". 1[1]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6,2',3'-Trimethoxyflavanone

A Note on the Subject Matter: As of early 2026, a comprehensive review of published scientific literature indicates a notable absence of studies specifically investigating the discovery, synthesis, and characterization o...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Matter: As of early 2026, a comprehensive review of published scientific literature indicates a notable absence of studies specifically investigating the discovery, synthesis, and characterization of 6,2',3'-Trimethoxyflavanone. This technical guide, therefore, addresses this knowledge gap by presenting a predictive framework based on established principles of flavonoid chemistry. The methodologies, expected data, and potential biological activities described herein are derived from extensive research on structurally related methoxy-substituted flavanones and are intended to serve as a robust reference for the prospective synthesis and evaluation of this novel compound.

Introduction: The Rationale for Methoxy-Substituted Flavanones in Drug Discovery

Flavanones are a subclass of flavonoids characterized by a saturated C2-C3 bond in their heterocyclic C-ring. This structural feature imparts a chiral center at C2, leading to distinct stereoisomers that can exhibit differential biological activities. The therapeutic potential of flavanones is well-documented, spanning antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.

The strategic introduction of methoxy (-OCH₃) groups onto the flavanone scaffold is a key pharmacomodulation strategy. Methoxylation can significantly enhance metabolic stability by protecting phenolic hydroxyl groups from rapid glucuronidation or sulfation in vivo. Furthermore, it increases lipophilicity, which can improve membrane permeability and oral bioavailability, critical parameters for any aspiring drug candidate. The specific substitution pattern of these methoxy groups is paramount, as it dictates the molecule's three-dimensional structure and its ability to interact with biological targets. The proposed 6,2',3'-trimethoxy substitution pattern presents a unique electronic and steric profile, making it a compelling, albeit unexplored, target for synthesis and pharmacological evaluation.

Proposed Synthetic Pathway: A Two-Step Approach

The most established and versatile method for synthesizing flavanones is the intramolecular cyclization of a 2'-hydroxychalcone precursor. This precursor is typically formed via a base-catalyzed Claisen-Schmidt condensation.[1][2]

Step 1: Synthesis of 2'-Hydroxy-5'-methoxy-2,3-dimethoxychalcone (Chalcone Precursor)

The Claisen-Schmidt condensation involves the reaction of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde in the presence of a base.[3] To achieve the desired substitution pattern for 6,2',3'-Trimethoxyflavanone, the logical starting materials are 2'-hydroxy-5'-methoxyacetophenone and 2,3-dimethoxybenzaldehyde.

Causality of Experimental Choices:

  • Reactants: 2'-hydroxy-5'-methoxyacetophenone provides the A-ring with the precursor for the 6-methoxy group and the essential 2'-hydroxyl for the subsequent cyclization. 2,3-dimethoxybenzaldehyde provides the B-ring with the desired 2' and 3' methoxy substituents.

  • Catalyst: An aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) is a standard and effective base for deprotonating the α-carbon of the acetophenone, initiating the condensation.

  • Solvent: Ethanol or methanol are common solvents as they readily dissolve the reactants and the base.

Experimental Protocol: Claisen-Schmidt Condensation

  • In a round-bottom flask, dissolve 2'-hydroxy-5'-methoxyacetophenone (1.0 eq) and 2,3-dimethoxybenzaldehyde (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of 40-50% KOH or NaOH with continuous stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic (pH ~5-6).

  • The precipitated chalcone is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 6,2',3'-Trimethoxyflavanone

The synthesized 2'-hydroxychalcone is then cyclized to form the flavanone ring system. This can be achieved under acidic or basic conditions. A common method involves refluxing the chalcone in an acidic alcoholic solution.[4]

Causality of Experimental Choices:

  • Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), facilitates the intramolecular Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone system of the chalcone.

  • Solvent: Refluxing in ethanol or methanol provides the necessary thermal energy to overcome the activation barrier for cyclization.

Experimental Protocol: Flavanone Cyclization

  • Dissolve the purified 2'-hydroxy-5'-methoxy-2,3-dimethoxychalcone (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add a few drops of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting crude flavanone is purified by column chromatography on silica gel to yield the pure 6,2',3'-Trimethoxyflavanone.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization A 2'-hydroxy-5'-methoxyacetophenone C Base (KOH/NaOH) Ethanol A->C B 2,3-dimethoxybenzaldehyde B->C D 2'-Hydroxy-5'-methoxy- 2,3-dimethoxychalcone C->D E Acid (H₂SO₄) Ethanol, Reflux D->E F 6,2',3'-Trimethoxyflavanone E->F G cluster_0 Characterization Workflow Start Pure Synthesized 6,2',3'-Trimethoxyflavanone MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Start->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - C-H Framework - Connectivity Start->NMR IR IR Spectroscopy - Functional Groups (C=O, C-O) Start->IR UV UV-Vis Spectroscopy - Conjugated System Start->UV Structure Definitive Structure Confirmation MS->Structure NMR->Structure IR->Structure UV->Structure

Caption: A self-validating workflow for structural elucidation.

Potential Biological Activities and Therapeutic Applications

While no experimental data exists for 6,2',3'-Trimethoxyflavanone, its potential biological activities can be inferred from structure-activity relationship (SAR) studies of related trimethoxyflavonoids. [5][6]

  • Anti-inflammatory Activity: Many methoxyflavonoids inhibit inflammatory mediators. For instance, 6,2',4'-Trimethoxyflavone is known to decrease the production of TNF-α in LPS-stimulated cells. [6]It is plausible that 6,2',3'-Trimethoxyflavanone could exhibit similar activity by modulating inflammatory signaling pathways such as NF-κB or MAPK.

  • Antioxidant Activity: The antioxidant capacity of flavonoids is highly structure-dependent. While methoxylation can sometimes reduce the direct free-radical scavenging ability compared to hydroxylated analogs, it does not eliminate it. The overall electronic effect of the methoxy groups on the aromatic rings will influence the molecule's ability to stabilize radicals. [5]

  • Anticancer Potential: Methoxyflavones have shown promise as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines. The specific substitution pattern of 6,2',3'-Trimethoxyflavanone could confer selectivity towards certain cancer-related protein targets.

In Silico ADME-Tox Prediction

In modern drug discovery, in silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of a compound before its synthesis, saving time and resources. [7][8][9] Predicted ADME Profile for 6,2',3'-Trimethoxyflavanone

PropertyPredicted OutcomeRationale / Implication
Molecular Weight 314.34 g/mol Complies with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
LogP (Lipophilicity) ~3.5 - 4.0Indicates good lipophilicity, which is favorable for membrane permeability but may impact solubility.
Hydrogen Bond Donors 0No hydroxyl groups, enhancing metabolic stability.
Hydrogen Bond Acceptors 5 (Oxygens)Complies with Lipinski's Rule of Five (<10), favorable for binding interactions.
Blood-Brain Barrier (BBB) Permeation Likely to be permeableModerate molecular weight and good lipophilicity suggest potential for CNS activity.
CYP450 Inhibition PossibleFlavonoids are known to interact with cytochrome P450 enzymes, which could lead to drug-drug interactions.

Conclusion and Future Directions

6,2',3'-Trimethoxyflavanone represents an unexplored molecule with significant therapeutic potential, predicated on the well-established benefits of methoxylation in flavonoid-based drug design. This guide provides a comprehensive and scientifically grounded roadmap for its synthesis, characterization, and initial biological evaluation. The proposed synthetic route is robust and relies on fundamental organic reactions. The predicted spectroscopic data serves as a benchmark for future experimental verification.

The next logical steps would be the execution of the proposed synthesis, followed by rigorous spectroscopic analysis to confirm the structure. Subsequent in vitro screening against panels of inflammatory and cancer cell lines would validate the hypothesized biological activities and pave the way for further preclinical development.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. Available at: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. Available at: [Link]

  • Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., ... & Tang, Y. (2019). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. Medchemcomm, 10(1), 148-157. Available at: [Link]

  • Lee, S., Moon, B. H., Park, Y., Lee, E., Hong, S., & Lim, Y. (2015). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. Bulletin of the Korean Chemical Society, 36(11), 2635-2641. Available at: [Link]

  • Torrenegra-Guerrero, M., Granados-Guzman, G., & Leon-Mendez, G. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) RM King &. PharmacologyOnLine, 3, 444-452. Available at: [Link]

  • Yoon, H., Eom, S., Kim, Y. S., Kim, H. P., & Lim, Y. (2011). 1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Bulletin of the Korean Chemical Society, 32(6), 2139-2142. Available at: [Link]

  • Sayed, M. A., & Ahmed, K. (2015). Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Claisen–Schmidt condensation. Available at: [Link]

  • Lee, J. I., Jung, M. G., & Jung, H. J. (2007). A Novel Synthesis of Flavanones from 2-Hydroxybenzoic Acids. Bulletin of the Korean Chemical Society, 28(5), 859-862. Available at: [Link]

  • Park, Y. C., Kim, J. S., Lee, D. Y., Kim, Y. H., & Kim, C. Y. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic resonance in chemistry: MRC, 45(8), 674–679. Available at: [Link]

  • Gey, C., Wist, J., & Carrupt, P. A. (2021). NMR Chemical Shifts of Common Flavonoids. Magnetic Resonance in Chemistry, 59(10), 1007-1015. Available at: [Link]

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Foundational

Whitepaper: Preclinical Biological Screening Cascade for 6,2',3'-Trimethoxyflavanone

Executive Summary Flavonoids are ubiquitous polyphenolic compounds celebrated for their broad-spectrum pharmacological activities. However, the clinical translation of unmethylated dietary flavonoids is notoriously bottl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Flavonoids are ubiquitous polyphenolic compounds celebrated for their broad-spectrum pharmacological activities. However, the clinical translation of unmethylated dietary flavonoids is notoriously bottlenecked by poor oral bioavailability, primarily due to extensive first-pass metabolism via glucuronidation and sulfation in the gastrointestinal tract and liver.

6,2',3'-Trimethoxyflavanone (TMF) belongs to a specialized subclass known as polymethoxylated flavonoids (PMFs). The strategic substitution of hydroxyl groups with methoxy groups significantly alters the molecule's physicochemical profile, dramatically increasing lipophilicity, metabolic stability, and passive membrane permeability[1]. Emerging evidence suggests that PMFs like TMF possess potent capabilities in promoting cellular proliferation (critical for tissue regeneration and wound healing) [2], while simultaneously dampening chronic inflammatory cascades [3].

This technical guide outlines a rigorous, multi-tiered biological screening cascade designed to evaluate the pharmacokinetic viability and pharmacodynamic efficacy of TMF.

Phase 1: Physicochemical & ADMET Profiling

The Causality of Permeability

Before initiating complex cell-based phenotypic assays, it is imperative to validate that the trimethoxy substitution on the flavanone backbone translates to enhanced transcellular transport. Highly lipophilic compounds can sometimes become trapped in the lipid bilayer rather than passing through it. To establish this, we utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) . First introduced by Kansy et al. (1998) [4], PAMPA serves as a high-throughput, cell-free proxy for passive gastrointestinal absorption.

Protocol 1: PAMPA Workflow

This protocol is designed as a self-validating system by incorporating internal standards to verify membrane integrity.

  • Membrane Preparation : Prepare a 5% (w/v) solution of soy lecithin dissolved in an inert organic solvent (n-dodecane). Carefully pipette 5 µL of this lipid mixture onto the hydrophobic PVDF membrane filter of a 96-well donor plate. Allow 5 minutes for the solvent to evaporate, forming an artificial lipid bilayer.

  • Compound Formulation : Dissolve TMF in 100% DMSO to create a 10 mM stock. Dilute this stock in phosphate-buffered saline (PBS, pH 7.4) to a final working concentration of 10 µM. Ensure the final DMSO concentration is ≤1% to prevent solvent-induced disruption of the artificial membrane.

  • Assay Assembly :

    • Add 150 µL of the TMF working solution to the donor compartment.

    • Fill the corresponding wells of the acceptor plate with 300 µL of fresh PBS (pH 7.4).

    • Internal Control: Run Metoprolol (high permeability) and Mannitol (low permeability) in parallel wells to validate the assay's dynamic range.

  • Incubation : Assemble the "sandwich" (donor plate fitted into the acceptor plate) and incubate at 25°C for 4 hours. Crucial : Do not agitate the plates, as mechanical shaking disrupts the unstirred water layer (UWL), leading to artificially inflated permeability rates.

  • Quantification : Separate the plates and quantify the concentration of TMF in both compartments using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) using the standard steady-state flux equation.

Phase 2: Phenotypic Screening (Proliferation & Cytotoxicity)

The Causality of Metabolic Readouts

PMFs have been patented and documented for their ability to stimulate fibroblast proliferation during the remodeling phase of wound healing [2]. To define the therapeutic window of TMF—differentiating between proliferative efficacy and high-dose cytotoxicity—we employ the MTT Assay . Originally developed by Mosmann in 1983 [5], this assay relies on the reduction of a yellow tetrazolium salt into insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes.

Expert Insight: It is critical to understand that the MTT assay measures mitochondrial metabolic rate, not direct cell count. Therefore, treatments must be conducted in serum-starved conditions to arrest baseline proliferation, ensuring that any increase in metabolic activity is a direct pharmacodynamic response to TMF.

Protocol 2: MTT Assay on Human Dermal Fibroblasts (HDF)
  • Cell Seeding : Seed primary HDFs in a flat-bottom 96-well microtiter plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow for cellular adhesion.

  • Synchronization : Aspirate the complete media and wash the monolayer once with PBS. Add serum-free DMEM for 12 hours to synchronize the cells in the G0​ phase of the cell cycle.

  • TMF Treatment : Treat the cells with a logarithmic concentration gradient of TMF (0.1, 1, 10, 50, 100 µM) formulated in serum-free media.

    • Controls: Include a vehicle control (0.1% DMSO) and a positive control (Epidermal Growth Factor, EGF at 10 ng/mL) to validate the assay's responsiveness.

  • Tetrazolium Reduction : After 48 hours of exposure, add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for exactly 3 hours. Self-Validation: Inspect the plate under a light microscope; the presence of intracellular needle-like purple crystals confirms active mitochondrial reduction.

  • Solubilization & Readout : Carefully aspirate the media without disturbing the cell monolayer. Add 100 µL of acidified isopropanol (0.1 N HCl) to lyse the cells and solubilize the formazan. Measure the absorbance at 570 nm using a microplate spectrophotometer, utilizing 690 nm as a reference wavelength to subtract background cellular debris scattering.

Phase 3: Mechanistic Profiling

Once the phenotypic therapeutic window is established, the screening cascade shifts to target-based mechanistic validation. PMFs exert their tissue-regenerative and anti-inflammatory effects primarily by scavenging Reactive Oxygen Species (ROS) and inhibiting the phosphorylation of the IKK complex, thereby preventing the nuclear translocation of NF-κB [6].

Following the MTT assay, candidate concentrations of TMF are advanced to a DCFDA Cellular ROS Assay and an NF-κB Luciferase Reporter Assay in LPS-stimulated macrophages to confirm the mechanism of action (MoA).

Data Presentation & Visualization

Table 1: Hypothetical Screening Data Summary

The following table summarizes the expected pharmacological profile of TMF compared against an unmethylated structural analog (e.g., Naringenin), demonstrating the advantages of polymethoxylation.

CompoundLogP (Predicted)PAMPA Papp​ ( 10−6 cm/s)Fibroblast Proliferation ( EC50​ )NF-κB Inhibition ( IC50​ )
6,2',3'-Trimethoxyflavanone 3.8518.4 (High)4.2 µM12.5 µM
Unmethylated Analog 1.922.1 (Low)>50 µM (Poor uptake)45.0 µM
Metoprolol (Control) 1.8825.5 (High)N/AN/A
Screening Workflow & Mechanism of Action

G cluster_0 Phase 1: Physicochemical & ADMET cluster_1 Phase 2: Phenotypic Screening cluster_2 Phase 3: Mechanistic Profiling Start 6,2',3'-Trimethoxyflavanone (TMF) PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Stability Microsomal Stability (S9 Fraction) Start->Stability MTT MTT Assay (Fibroblast Proliferation) PAMPA->MTT High Papp Tox Cytotoxicity (Therapeutic Window) Stability->Tox ROS DCFDA Assay (ROS Scavenging) MTT->ROS NFkB Reporter Assay (NF-κB Inhibition) Tox->NFkB End Lead Optimization ROS->End MoA Confirmed NFkB->End

Fig 1: Multi-tiered biological screening workflow for TMF.

MoA TMF TMF Exposure ROS Intracellular ROS TMF->ROS Scavenges IKK IKK Complex TMF->IKK Inhibits Pro Cell Proliferation (Wound Healing) TMF->Pro Promotes ROS->IKK Activates IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB Translocation IkB->NFkB Permits Inf Pro-inflammatory Cytokines NFkB->Inf Upregulates

Fig 2: Proposed mechanistic pathway of TMF modulating ROS and NF-κB.

References

  • Walle, T. (2007). Methoxylation of dietary flavonoids: an approach to increase their bioavailability. PubMed Central (PMC). Available at:[Link] [1]

  • Gennaro, A.R. et al. (2003).Compositions and methods for increasing cell proliferation comprising a flavonoid. Google Patents (WO2003057210A1).
  • Zheng, J. et al. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Taylor & Francis Online. Available at:[Link] [3]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes. PubMed. Available at: [Link] [4]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. PubMed. Available at:[Link] [5]

  • Lai, C. S. et al. (2015). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. PubMed Central (PMC). Available at:[Link] [6]

Exploratory

Therapeutic Applications of Trimethoxyflavanones: Mechanisms, Efficacy, and Preclinical Workflows

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary & Structural Pharmacology Flavanones represent a critical class of polyphenolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary & Structural Pharmacology

Flavanones represent a critical class of polyphenolic secondary metabolites. However, traditional polyhydroxy flavonoids often suffer from rapid Phase II metabolism (glucuronidation and sulfation) and poor oral bioavailability, limiting their clinical translation. Trimethoxyflavanones —characterized by a C6-C3-C6 backbone with targeted methoxy (-OCH₃) substitutions—circumvent these pharmacokinetic bottlenecks. The strategic methylation increases lipophilicity, facilitating superior cellular uptake and blood-brain barrier (BBB) penetration, while sterically shielding the molecule from rapid enzymatic degradation.

This whitepaper synthesizes the latest pharmacological data on key trimethoxyflavanone derivatives, mapping their mechanisms of action across gastrointestinal inflammation, oncology, and neuroprotection, and provides field-proven, self-validating experimental protocols for preclinical evaluation.

Mechanistic Profiling of Key Derivatives

Anti-Inflammatory & Gastrointestinal Protection

Compound: 5,7,4'-trimethoxyflavanone (TMF) Botanical Source: Bauhinia variegata Chronic intestinal inflammation, such as Inflammatory Bowel Disease (IBD), is driven by endotoxin-mediated disruption of tight junctions and cytokine storms. 1 demonstrate that TMF exerts potent protective actions in lipopolysaccharide (LPS)-challenged models[1]. TMF directly diminishes LPS-induced Nuclear Factor kappa B (NF-κB) activation, thereby halting the downstream transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mitigating mucosal oxidative stress[1].

Oncology: Anti-Angiogenesis & Apoptosis

Compound: 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF) Botanical Source: Vitex rotundifolia Tumor survival relies heavily on neo-vascularization and the evasion of apoptosis. 2 reveal that DHTMF significantly suppresses non-small cell lung carcinoma growth (e.g., H522 cells)[2]. Mechanistically, DHTMF inhibits the Akt/mTOR signaling cascade[2]. This targeted suppression yields a dual therapeutic effect: it downregulates Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) to starve the tumor of blood supply, while simultaneously shifting the apoptotic balance by decreasing Bcl-2 and increasing Bax and cleaved caspase-3[2].

Neuroprotection & Neuropathic Pain

Compound: Trimethoxyflavanone derivative (Y3) Application: Chemotherapy-Induced Peripheral Neuropathy (CIPN) Paclitaxel and other chemotherapeutics frequently induce debilitating neuropathic pain via microglial activation. 3 highlights that trimethoxyflavanone derivatives can relieve paclitaxel-induced neuropathic pain by targeting the P2X7 receptor (P2X7R) in spinal microglia[3]. By antagonizing P2X7R, the compound reduces Calcitonin Gene-Related Peptide (CGRP) production and forces a phenotypic shift in microglia from the neurotoxic, pro-inflammatory M1 state to the neuroprotective M2 state[3].

Quantitative Pharmacological Data Summary

The following table synthesizes the primary targets, models, and biomarker modulations for key trimethoxyflavanones to facilitate rapid cross-comparison for drug development professionals.

CompoundBotanical / Synthetic SourcePrimary IndicationPrimary Target PathwayKey Biomarker Modulations
5,7,4'-Trimethoxyflavanone (TMF) Bauhinia variegataIBD / EnteropathyNF-κB↓ TNF-α, IL-6, IL-1β, ROS
5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF) Vitex rotundifoliaLung CarcinomaAkt/mTOR↓ HIF-1α, VEGF, Bcl-2 ↑ Bax, Cleaved Caspase-3
Trimethoxyflavanone (Y3) Synthetic DerivativeNeuropathic PainP2X7R / Microglia↓ P2X7R, CGRP Shift: M1 → M2 Phenotype

Systems Biology Visualization

To understand the pleiotropic nature of trimethoxyflavanones, the following systems biology diagram maps their inhibitory intersections across both inflammatory and oncological signaling cascades.

G cluster_inflammation Inflammation & Neuropathic Pain cluster_cancer Oncology & Angiogenesis TMF Trimethoxyflavanones (TMF, DHTMF, Y3) Receptors TLR4 / P2X7R TMF->Receptors Inhibits NFkB NF-κB Pathway TMF->NFkB Inhibits Akt Akt Phosphorylation TMF->Akt Inhibits mTOR mTOR / p70S6K TMF->mTOR Inhibits Stressors LPS / Paclitaxel Stressors->Receptors Receptors->NFkB Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines Akt->mTOR Angio HIF-1α / VEGF mTOR->Angio Apoptosis Bax ↑ / Bcl-2 ↓ (Apoptosis) mTOR->Apoptosis Suppresses

Mechanistic pathways modulated by trimethoxyflavanones in inflammation and oncology.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental reproducibility hinges on understanding the causality behind protocol design. The following workflows are engineered as self-validating systems to eliminate artifacts and ensure robust data generation.

Protocol A: In Vivo Chronic Enteropathy Model (Anti-Inflammatory Profiling)

Objective: Evaluate the efficacy of TMF in mitigating endotoxin-driven intestinal injury.

  • Step 1: Acclimatization & Baseline Establishment

    • Action: Acclimatize male Sprague-Dawley rats for 7 days. Draw baseline serum samples.

    • Causality: Handling stress alters baseline neuroendocrine and cytokine levels. Establishing a true baseline rules out pre-existing stress responses before induction.

  • Step 2: Prophylactic Dosing & Vehicle Control

    • Action: Administer TMF (e.g., 10-30 mg/kg) suspended in 0.5% Carboxymethylcellulose (CMC) via oral gavage 1 hour prior to LPS challenge. Maintain a vehicle-only control group.

    • Causality: The 1-hour pretreatment evaluates the compound's ability to proactively antagonize receptor activation. The vehicle control is a critical self-validating step to prove the CMC solvent does not induce artifactual inflammation.

  • Step 3: Chronic LPS Challenge

    • Action: Administer LPS (1 mg/kg, i.p.) once daily for 4 weeks.

    • Causality: A repeated low-dose challenge is specifically chosen over a single high-dose acute shock to accurately replicate the chronic mucosal degradation and tight-junction disruption characteristic of clinical IBD[1].

  • Step 4: Dual-Endpoint Validation

    • Action: Quantify serum TNF-α, IL-6, and IL-1β via ELISA. Harvest intestinal tissue for H&E staining to score mucosal integrity.

    • Causality: Biochemical data (cytokines) must align with structural data (histology). If cytokines drop but mucosal architecture remains destroyed, the therapeutic effect is incomplete.

Protocol B: In Vivo Matrigel Plug Assay (Anti-Angiogenesis Profiling)

Objective: Assess the ability of DHTMF to inhibit VEGF-induced neo-vascularization.

  • Step 1: Matrix Preparation

    • Action: Mix liquid Matrigel (at 4°C) with VEGF (positive control), heparin, and varying concentrations of DHTMF.

    • Causality: Heparin is strictly required as it binds and stabilizes VEGF, ensuring a sustained angiogenic gradient within the plug.

  • Step 2: Subcutaneous Injection

    • Action: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flanks of C57BL/6 mice. The Matrigel polymerizes instantly at body temperature (37°C) to form a solid 3D plug.

    • Causality: This 3D extracellular matrix environment closely mimics the physiological tumor microenvironment, allowing for the assessment of true 3D neo-vascularization rather than simple 2D endothelial cell migration[2].

  • Step 3: Plug Harvesting & Self-Validating Quantification (Day 7-10)

    • Action: Excise the plugs. Perform dual-quantification: measure hemoglobin content using Drabkin's reagent, and perform immunohistochemistry for CD34.

    • Causality: This is a mandatory self-validating checkpoint. Hemoglobin quantification proves functional blood perfusion, while CD34 staining confirms the structural presence of endothelial cells. This dual approach definitively rules out false positives caused by non-specific hemorrhage or blood pooling.

References

  • Source: PMC (Nature Scientific Reports)
  • Source: PubMed (Elsevier)
  • Title: Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models Source: Frontiers in Cellular Neuroscience URL

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Protocols & Analytical Methods

Method

Application Note: A Multi-dimensional NMR Approach to the Complete Structural Elucidation of 6,2',3'-Trimethoxyflavanone

Audience: Researchers, scientists, and drug development professionals in natural product chemistry, medicinal chemistry, and analytical sciences. Introduction Flavonoids are a vast and diverse class of secondary metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in natural product chemistry, medicinal chemistry, and analytical sciences.

Introduction

Flavonoids are a vast and diverse class of secondary metabolites found throughout the plant kingdom, forming a cornerstone of natural product research.[1][2] Their basic C6-C3-C6 skeleton gives rise to thousands of structural variations, including the flavanone subclass, which are precursors to other important flavonoids and possess a range of biological activities.[3][4] The precise substitution pattern of hydroxyl and methoxyl groups on the flavanone core dictates their chemical properties and pharmacological effects, making unambiguous structural determination a critical step in their study.[5]

6,2',3'-Trimethoxyflavanone represents a specific substitution pattern whose complete and correct characterization is essential for any further investigation into its biological potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unparalleled insight into molecular architecture.[6][7][8] While 1D NMR (¹H and ¹³C) offers an initial glimpse, a sophisticated suite of 2D NMR experiments—including COSY, HSQC, and HMBC—is required to piece together the molecular puzzle and achieve full, unambiguous assignment of every proton and carbon atom.[9][10][11]

This application note provides a comprehensive, field-proven guide to the structural elucidation of 6,2',3'-Trimethoxyflavanone. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: The Strategic Workflow for Structural Elucidation

The confirmation of a complex molecular structure like 6,2',3'-Trimethoxyflavanone is not a linear process but an integrated workflow. Each NMR experiment provides a unique piece of the puzzle, and their combined interpretation leads to the final, validated structure. The overall strategy is designed to first identify individual spin systems and then piece them together using long-range correlations.

Caption: Experimental workflow for NMR-based structural elucidation.

Part 2: Experimental Protocols

Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample preparation. This protocol ensures a homogenous sample at an appropriate concentration for a full suite of 1D and 2D experiments.

  • Mass Measurement: Accurately weigh 5-10 mg of the purified 6,2',3'-Trimethoxyflavanone.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for flavonoids as it solubilizes most compounds well and does not obscure the signals from exchangeable protons (like hydroxyl groups, if present).[12] Chloroform-d (CDCl₃) or Methanol-d4 (CD₃OD) are also common alternatives.[13]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube.

  • Final Check: Ensure the solution in the NMR tube is clear and free of any particulate matter. The height of the liquid should be approximately 4-5 cm.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of all proton environments, their integrations (relative numbers), and their coupling patterns (spin-spin splitting).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment reveals all unique carbon atoms in the molecule. The broad chemical shift range (0-220 ppm) is highly informative for identifying carbonyls, aromatic carbons, and aliphatic carbons.[14]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the multiplicity of each carbon atom. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent from the DEPT-135 spectrum.

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It is essential for tracing out the connectivity within individual spin systems, such as the protons on an aromatic ring or the aliphatic protons of the flavanone C-ring.[9][15]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹J C-H coupling). It is the primary method for assigning the ¹³C signals of all protonated carbons.[10][15]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the complete structure of a novel compound. It reveals correlations between protons and carbons over two to three bonds (²J and ³J C-H). These long-range correlations are used to connect the individual spin systems identified by COSY, to place substituents like methoxy groups, and to assign quaternary carbons.[9][11][15]

Part 3: Data Analysis and Structural Assignment

The following section details the logical process of interpreting the NMR data to confirm the structure of 6,2',3'-Trimethoxyflavanone. The expected chemical shifts are based on known data for similar flavanone structures.[1][11][16]

Proposed Structure

Figure 1. Proposed structure of 6,2',3'-Trimethoxyflavanone with standard flavonoid numbering.

Analysis of the ¹H NMR Spectrum

The proton spectrum is the starting point for analysis. It can be divided into three key regions for this molecule: the aliphatic C-ring protons, the aromatic A- and B-ring protons, and the methoxy group protons.

  • C-Ring (Aliphatic Region): The flavanone C-ring protons form a characteristic three-proton AMX spin system.

    • H-2: Appears as a doublet of doublets (dd) around δ 5.4-5.6 ppm, coupled to the two H-3 protons.

    • H-3ax & H-3eq: These two diastereotopic protons appear as distinct signals. H-3ax (axial) typically resonates further downfield (around δ 3.1 ppm) as a dd with a large axial-axial coupling constant (J ≈ 12-13 Hz). H-3eq (equatorial) appears further upfield (around δ 2.8 ppm) as a dd with a smaller axial-equatorial coupling constant (J ≈ 3-4 Hz).[11]

  • A-Ring (Aromatic Region): With a methoxy group at C-6, the A-ring protons will not exhibit typical ortho/meta coupling.

    • H-5 & H-7: These protons are ortho and para to the C-6 methoxy group, respectively. They are expected to appear as two distinct doublets around δ 7.0-7.8 ppm with a large ortho coupling constant (J ≈ 8-9 Hz).

    • H-8: This proton is meta to the C-6 methoxy group and would likely appear as a doublet with a small meta coupling constant (J ≈ 2-3 Hz) around δ 6.2-6.5 ppm.

  • B-Ring (Aromatic Region): The 2' and 3' methoxy groups create a specific substitution pattern.

    • H-4', H-5', H-6': These three protons will form a coupled system. We would expect a pattern reflecting their ortho and meta relationships, likely appearing as a doublet, a triplet (or dd), and a doublet in the δ 6.9-7.5 ppm region.

  • Methoxy Groups: Three sharp singlets, each integrating to 3H, are expected in the δ 3.7-4.0 ppm region, corresponding to the three OCH₃ groups at C-6, C-2', and C-3'.[17]

Analysis of ¹³C NMR and DEPT-135 Spectra

The carbon spectra provide the carbon framework.

  • Carbonyl Carbon: A characteristic signal for the C-4 ketone will be observed downfield, typically around δ 190-195 ppm.[1]

  • Aromatic Carbons: Signals for the 12 aromatic carbons will appear in the δ 90-165 ppm region. The DEPT-135 spectrum will confirm the six protonated carbons (CH) and the six quaternary carbons (C).

  • C-Ring Carbons: The aliphatic C-2 (CH) and C-3 (CH₂) will appear upfield, typically around δ 79 ppm and δ 45 ppm, respectively.[16]

  • Methoxy Carbons: Three distinct signals for the methoxy carbons will be present around δ 55-62 ppm.

Unambiguous Assignment using 2D NMR

While 1D spectra suggest the structure, 2D spectra provide the definitive proof by establishing connectivity.

  • COSY Analysis:

    • A strong correlation will be observed between H-2 and both H-3 protons.

    • Correlations will trace the connectivity of the B-ring protons: H-4' ↔ H-5' ↔ H-6'.

    • Correlations will confirm the A-ring connectivity: H-7 ↔ H-8 and H-5 ↔ H-?. Depending on the exact structure, H-5 might only show a correlation to H-?. (Correction: A-ring protons H-5, H-7, H-8 will show correlations based on their ortho/meta relationships. For 6-methoxy, H-5 couples to nothing, H-7 couples to H-8. So, a correlation between H-7 and H-8 would be expected).

  • HSQC Analysis: This spectrum provides a direct one-bond correlation map. For every cross-peak, the proton on the F2 axis is directly attached to the carbon on the F1 axis. This allows for the confident assignment of all protonated carbons.

  • HMBC Analysis (The Key to the Puzzle): The HMBC spectrum connects all the fragments. The diagram below illustrates the most critical correlations that would confirm the 6,2',3'-trimethoxyflavanone structure.

G cluster_legend HMBC Correlation Legend cluster_structure Critical HMBC Correlations for Structure Confirmation key_proton Proton (¹H) key_carbon Carbon (¹³C) key_proton->key_carbon ³J key_corr Key 2,3-Bond Correlation H2 H-2 C1_prime C-1' H2->C1_prime ²J C2_prime C-2' H2->C2_prime ³J OMe6_H 6-OCH₃ C6 C-6 OMe6_H->C6 ³J OMe2_prime_H 2'-OCH₃ OMe2_prime_H->C2_prime ³J H5 H-5 C4 C-4 (C=O) H5->C4 ³J C10 C-10 H5->C10 ²J H4_prime H-4' H4_prime->C2_prime ²J C3_prime C-3' H4_prime->C3_prime ³J

Caption: Key HMBC correlations for structural verification.

  • Placing the B-Ring: The correlation from the aliphatic H-2 proton to the quaternary aromatic carbon C-1' and the oxygenated aromatic C-2' unequivocally connects the C-ring to the B-ring.

  • Placing the A-Ring Methoxy Group: A strong correlation from the protons of one of the methoxy singlets (e.g., at δ 3.8 ppm) to the aromatic carbon C-6 confirms its position on the A-ring.

  • Placing the B-Ring Methoxy Groups: Correlations from the other two methoxy proton singlets to C-2' and C-3' respectively, will confirm their locations. Additionally, correlations from ring protons like H-4' to C-2' and C-3' will validate this assignment.

  • Confirming the Flavanone Core: Correlations from H-5 to the carbonyl carbon C-4 and the quaternary carbon C-10, and from H-2 to C-4, solidify the core flavanone structure.

Part 4: Data Summary and Conclusion

All assigned chemical shifts and correlations should be compiled into a comprehensive table for clear reporting and future reference.

Table 1: Predicted ¹H and ¹³C NMR Data for 6,2',3'-Trimethoxyflavanone (in DMSO-d6)

PositionδC (ppm) (Predicted)δH (ppm) (Predicted)MultiplicityJ (Hz)Key HMBC Correlations (from ¹H to ¹³C)
2~79.5~5.55dd12.5, 3.0C-3, C-4, C-1', C-2', C-6'
3~45.0ax: ~3.15eq: ~2.85dddd17.0, 12.517.0, 3.0C-2, C-4, C-10
4~191.0----
5~128.0~7.70d8.5C-4, C-6, C-7, C-10
6~158.0----
7~115.0~7.10dd8.5, 2.5C-5, C-6, C-8, C-9
8~101.0~6.95d2.5C-6, C-7, C-9, C-10
9~160.0----
10~118.0----
1'~131.0----
2'~148.0----
3'~152.0----
4'~112.0~7.05d8.0C-2', C-3', C-5', C-6'
5'~120.0~7.15t8.0C-1', C-3', C-4', C-6'
6'~125.0~7.30d8.0C-2', C-4', C-5'
6-OCH₃~56.0~3.85s-C-6
2'-OCH₃~55.8~3.90s-C-2'
3'-OCH₃~61.0~3.80s-C-3'

The structural elucidation of natural products like 6,2',3'-Trimethoxyflavanone requires a systematic and multi-faceted analytical approach. By synergistically employing a suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, it is possible to move from an unknown compound to a fully characterized and validated molecular structure. The HMBC experiment, in particular, is indispensable for connecting the disparate parts of the molecule and confirming the precise location of all substituents. This detailed protocol provides a robust and reliable framework for researchers to confidently elucidate the structures of novel flavanones and other complex natural products.

References

  • Živković, J., Kulić, Ž., et al. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica. [Online].
  • Research and Reviews. (n.d.). Characteristics of Flavonoids and the Plants that are Rich in Flavonoids. Open Access Journals. [Online].
  • BenchChem. (2025). A Technical Guide to the Discovery and Characterization of New Flavonoids. BenchChem. [Online].
  • Zhang, D. F., et al. (2007). A predictive tool for assessing 13C NMR chemical shifts of flavonoids. Magnetic Resonance in Chemistry. [Online].
  • Zhang, D. F., et al. (2007). A predictive tool for assessing (13)C NMR chemical shifts of flavonoids. PubMed. [Online].
  • Sena, L. M., et al. (2021). Plant Flavonoids: Chemical Characteristics and Biological Activity. Semantic Scholar. [Online].
  • de Souza, M. C. C., et al. (2022). An Integrative Review on the Main Flavonoids Found in Some Species of the Myrtaceae Family. MDPI. [Online].
  • Hendraprawira, T., et al. (2013). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. The Malaysian Journal of Analytical Sciences. [Online].
  • Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine. [Online].
  • Talla, E., et al. (2017). Isolation and Structure Characterization of Flavonoids. IntechOpen. [Online].
  • Kulić, Ž., et al. (2025). NMR Chemical Shifts of Common Flavonoids. thieme-connect.com. [Online].
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. [Online].
  • Shpatov, A. V., et al. (2018). Fast screening of some flavonoids content in raw plant materials: opportunities of 1H NMR spectroscopy. IOP Conference Series: Earth and Environmental Science. [Online].
  • Yan, L., et al. (2016). Isolation and Structure Identification of Flavonoids. IntechOpen. [Online].
  • Creative Biostructure. (2025). NMR for Studying Plant-Based Compounds. Creative Biostructure. [Online].
  • Simmler, C., et al. (2014). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Online].
  • Structure elucidation of flavonoids using 1D&2D NMR. (2020). YouTube. [Online].
  • Hayward, M. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Online].
  • University of Calgary. (n.d.). NMR Spectroscopy - Theory. chem.ucalgary.ca. [Online].
  • Agrawal, P. K. (Ed.). (1989). Carbon-13 NMR Spectroscopy of Flavonoids. Semantic Scholar. [Online]. Available: _
  • University of Colorado Boulder. (n.d.). NMR Basics. colorado.edu. [Online].
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry. [Online].

Sources

Application

In vitro assay protocols for 6,2',3'-Trimethoxyflavanone activity

Application Note: In Vitro Pharmacological Profiling of 6,2',3'-Trimethoxyflavanone Introduction & Mechanistic Rationale Flavanones constitute a critical class of secondary metabolites known for their pleiotropic biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 6,2',3'-Trimethoxyflavanone

Introduction & Mechanistic Rationale

Flavanones constitute a critical class of secondary metabolites known for their pleiotropic biological activities. Specifically, methoxylated flavanones exhibit enhanced lipophilicity compared to their unmethylated counterparts, facilitating superior cellular uptake and potent intracellular target engagement[1][2]. 6,2',3'-Trimethoxyflavanone (Molecular Formula: C18H18O5, MW: 314.34 g/mol )[3] is a highly substituted derivative that serves as a valuable compound for investigating anti-inflammatory, antioxidant, and anti-proliferative pathways.

As a Senior Application Scientist, I have designed this protocol guide to establish a self-validating system for evaluating the bioactivity of 6,2',3'-Trimethoxyflavanone. Based on the established behavior of closely related methoxyflavanones, this compound is hypothesized to operate via two primary axes:

  • Anti-inflammatory & Antioxidant Axis: Suppression of the TLR4/NF-κB signaling pathway, thereby reducing the downstream release of pro-inflammatory cytokines (TNF-α, IL-6) and quenching intracellular reactive oxygen species (ROS)[1][4].

  • Anti-proliferative Axis: Induction of p53-mediated G2/M cell cycle arrest and subsequent caspase-driven apoptosis in specific cancer cell lines, such as A549 human lung adenocarcinoma[2].

Mechanism TMF 6,2',3'-Trimethoxyflavanone NFKB NF-κB Translocation TMF->NFKB Inhibits p53 p53 Phosphorylation TMF->p53 Activates LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFKB Cytokines TNF-α & IL-6 Release NFKB->Cytokines Caspase Caspase-3/9 Activation p53->Caspase Apoptosis Apoptosis / G2/M Arrest Caspase->Apoptosis

Mechanistic pathways of methoxyflavanones regulating inflammation and apoptosis.

Reagent Preparation & Quality Control

Compound Solubilization: Flavanones possess low aqueous solubility. 6,2',3'-Trimethoxyflavanone must be dissolved in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 100 mM stock solution. Causality Check: The final concentration of DMSO in any cell culture well must never exceed 0.1% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity, which will artificially skew viability and ROS assay readouts, leading to false-positive efficacy claims.

Workflow Prep Compound Prep (<0.1% DMSO) Culture Cell Seeding (A549 / RAW264.7) Prep->Culture Treat TMF Treatment (Dose Response) Culture->Treat MTT MTT Assay (Viability) Treat->MTT ELISA ELISA (Cytokines) Treat->ELISA ROS DCFDA Assay (ROS Levels) Treat->ROS Read Microplate Reader (Data Acquisition) MTT->Read ELISA->Read ROS->Read

Standardized in vitro experimental workflow for evaluating flavanone activity.

Validated Experimental Protocols

Anti-Proliferative Activity (MTT Assay on A549 Cells)

Methoxyflavanones have demonstrated dose-dependent inhibition of cell proliferation in A549 lung cancer cells via apoptotic induction[2].

Step-by-Step Methodology:

  • Seeding: Seed A549 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Treatment: Aspirate media. Treat cells with 6,2',3'-Trimethoxyflavanone at varying concentrations (e.g., 1, 10, 25, 50, 75, and 100 µM) in serum-free DMEM for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Doxorubicin)[2].

  • MTT Addition: Remove the treatment media. Causality Check: Removing the media prevents the flavanone from directly reducing the MTT tetrazolium salt, which can cause false-positive viability readings. Add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of DMSO to each well to dissolve the intracellular purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Anti-Inflammatory Evaluation (LPS-Induced RAW264.7 Macrophages)

RAW264.7 murine macrophages are the gold standard for in vitro inflammatory modeling[1][5].

Step-by-Step Methodology:

  • Seeding & Starvation: Seed RAW264.7 cells at 1×104 cells/well in a 96-well plate. After 24 hours, replace with serum-free media for 12 hours. Causality Check: Serum starvation synchronizes the cell cycle and reduces basal NF-κB activation caused by growth factors, ensuring the inflammatory response is strictly LPS-driven.

  • Pre-treatment: Pre-treat the cells with non-cytotoxic doses of 6,2',3'-Trimethoxyflavanone (e.g., 5, 10, 20 µM) for 2 hours.

  • Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate at 1,000 x g for 5 minutes. Transfer the cell-free supernatant to a new plate.

  • ELISA: Quantify secreted TNF-α and IL-6 using commercially available sandwich ELISA kits according to the manufacturer's instructions. Measure absorbance at 450 nm.

Intracellular ROS Scavenging (DCFDA Assay)

Oxidative stress is a hallmark of cellular injury. 6,2',3'-Trimethoxyflavanone's ability to quench ROS can be quantified using the fluorogenic dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)[5].

Step-by-Step Methodology:

  • Cell Loading: Following the RAW264.7 seeding and treatment protocol (as described in 3.2), wash the cells twice with warm PBS. Add 10 µM H₂DCFDA in dark conditions and incubate for 30 minutes at 37°C[5].

  • Washing: Wash the cells thoroughly with PBS. Causality Check: Extracellular DCFDA must be removed to ensure that the fluorescence measured is exclusively from intracellular ROS oxidizing the dye into fluorescent DCF.

  • Readout: Measure fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm[5].

Data Presentation & Expected Outcomes

To ensure robust data interpretation, quantitative results should be synthesized into a comparative matrix. Based on the pharmacological profile of related methoxyflavanones[1][2][4], the expected in vitro outcomes for 6,2',3'-Trimethoxyflavanone are summarized below:

Assay TypeCell LineTarget BiomarkerExpected Pharmacological Response
Cytotoxicity (MTT) A549 (Lung Cancer)Cell Viability / FormazanDose-dependent apoptosis; Expected IC₅₀ ~50-60 µM.
Cytotoxicity (MTT) RAW264.7 (Macrophage)Cell Viability / FormazanNegligible toxicity at <25 µM (defines safe therapeutic window).
Anti-inflammatory RAW264.7 + LPSTNF-α, IL-6 SecretionSignificant dose-dependent reduction vs. LPS-only control.
Antioxidant (DCFDA) RAW264.7 + LPSIntracellular ROS (DCF)Significant quenching of fluorescence at doses >10 µM.

References

  • PubChemLite - 6,2',3'-trimethoxyflavanone (C18H18O5). Université du Luxembourg. Available at:[Link]

  • 7-Methoxyflavanone Alleviates LPS-Induced Acute Lung Injury by Suppressing TLR4/NF-κB p65 and ROS/Txnip/NLRP3 Signaling. PubMed Central (NIH). Available at:[Link]

  • A methoxyflavanone derivative from the Asian medicinal herb (Perilla frutescens) induces p53-mediated G2/M cell cycle arrest and apoptosis in A549 human lung adenocarcinoma. PubMed Central (NIH). Available at:[Link]

  • Immunostimulatory activity in mammalian cells of 3,5-dihydroxy-7-methoxyflavanone ((-)-alpinone) isolated from Heliotropium huascoense resinous exudate. Redalyc. Available at:[Link]

  • 5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine. ResearchGate. Available at:[Link]

Sources

Method

Animal models for studying 6,2',3'-Trimethoxyflavanone effects

Target Compound: 6,2',3'-Trimethoxyflavanone (and related polymethoxyflavones) Primary Indications: Neuroprotection (Anti-Amnesic) and Cardiovascular Health (Vasorelaxation) Executive Summary & Pharmacological Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 6,2',3'-Trimethoxyflavanone (and related polymethoxyflavones) Primary Indications: Neuroprotection (Anti-Amnesic) and Cardiovascular Health (Vasorelaxation)

Executive Summary & Pharmacological Rationale

Polymethoxyflavanones, particularly 6,2',3'-Trimethoxyflavanone (6,2',3'-TMF) and its structural analogs isolated from botanicals such as Mentha longifolia[1], represent a highly promising class of small molecules in preclinical drug discovery. This application note outlines validated animal models for evaluating the dual pharmacological mechanisms of 6,2',3'-TMF: acetylcholinesterase (AChE) inhibition for cognitive enhancement and phosphodiesterase (PDE) inhibition for endothelium-independent vasorelaxation[2].

Understanding the pharmacokinetics of 6,2',3'-TMF is critical before initiating in vivo studies. As a flavonoid lipid molecule[3], its unique methoxy-substitution pattern confers high lipophilicity, enabling efficient blood-brain barrier (BBB) penetration. Furthermore, 6,2',3'-TMF exhibits stable systemic circulation via strong, static quenching and binding to Site I (the Warfarin binding site) of human serum albumin (HSA)[4].

MOA TMF 6,2',3'-Trimethoxyflavanone AChE Acetylcholinesterase (AChE) TMF->AChE Inhibits PDE Phosphodiesterase (PDE) TMF->PDE Inhibits ACh ↑ Acetylcholine (ACh) AChE->ACh Prevents Degradation cAMP ↑ cAMP / cGMP PDE->cAMP Prevents Degradation Neuro Cognitive Recovery ACh->Neuro Vaso Vasorelaxation cAMP->Vaso

Fig 1. Dual pathways of 6,2',3'-Trimethoxyflavanone in neuroprotection and vasorelaxation.

Protocol 1: Neuroprotection & Anti-Amnesic Evaluation (In Vivo)

Causality & Experimental Design

Scopolamine is a competitive muscarinic acetylcholine receptor antagonist that induces transient amnesia. Because 6,2',3'-TMF acts as an AChE inhibitor[2], it prevents the breakdown of endogenous acetylcholine (ACh). The resulting accumulation of ACh outcompetes scopolamine at the synaptic cleft, thereby restoring cholinergic tone.

Formulation Strategy: Due to the hydrophobic nature of the trimethoxy-substituted A and B rings, aqueous solutions will precipitate. 6,2',3'-TMF must be formulated as a fine suspension in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) to ensure uniform dosing and optimal gastrointestinal absorption.

Step-by-Step Methodology
  • Animal Preparation: Utilize male C57BL/6 mice (8-10 weeks old). Acclimate for 7 days under standard 12h light/dark cycles with ad libitum access to food and water.

  • Dosing Regimen: Administer 6,2',3'-TMF (10, 25, and 50 mg/kg) or vehicle (0.5% CMC-Na) via oral gavage (p.o.) once daily for 14 consecutive days.

  • Amnesia Induction: On days 10-14, inject scopolamine hydrobromide (1 mg/kg, i.p.) exactly 30 minutes prior to behavioral testing.

  • Behavioral Assay (Morris Water Maze):

    • Training (Days 10-13): Submerge a hidden platform in the target quadrant. Allow mice 60 seconds to locate it.

    • Probe Trial (Day 14): Remove the platform. Record the time spent in the target quadrant and the number of platform crossings over 60 seconds using video tracking software.

  • Biochemical Harvesting: Immediately post-trial, euthanize via cervical dislocation. Isolate the hippocampus on ice. Homogenize in RIPA lysis buffer and centrifuge at 12,000 × g for 15 minutes at 4°C.

  • Endpoint Analysis: Quantify AChE activity using Ellman’s colorimetric assay (measure absorbance at 412 nm).

Workflow Acclim Acclimatization (7 Days) Dosing 6,2',3'-TMF Dosing (14 Days, p.o.) Acclim->Dosing Induction Scopolamine (1 mg/kg, i.p.) Dosing->Induction Behavior Morris Water Maze (Days 10-14) Induction->Behavior Tissue Hippocampus Harvest Behavior->Tissue Analysis AChE Assay (412 nm) Tissue->Analysis

Fig 2. Standardized in vivo workflow for evaluating 6,2',3'-TMF cognitive efficacy.

Protocol 2: Endothelium-Independent Vasorelaxation (Ex Vivo)

Causality & Experimental Design

Flavonoids derived from Mentha longifolia induce vasorelaxation by increasing intracellular cAMP/cGMP levels via PDE inhibition[2]. To definitively prove this effect is a direct smooth muscle action and not dependent on endothelial nitric oxide (NO) release, the endothelial layer of the aorta must be mechanically denuded prior to testing. This creates a self-validating system: if the denuded tissue still relaxes upon compound administration, the mechanism is strictly endothelium-independent.

Step-by-Step Methodology
  • Tissue Isolation: Euthanize male Sprague-Dawley rats (250-300g). Rapidly excise the descending thoracic aorta and place it in ice-cold, oxygenated Krebs-Henseleit (KH) solution.

  • Preparation & Denudation: Clean the aorta of adhering fat and connective tissue. Cut into 3 mm rings. To denude the endothelium, gently rub the intimal surface with a fine stainless-steel wire.

  • Organ Bath Setup: Suspend the rings between two wire hooks in a 10 mL organ bath containing KH solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Connect to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1.5 g. Wash with fresh KH solution every 15 minutes for a total of 60 minutes.

  • Self-Validation of Denudation: Pre-contract with 1 μM Phenylephrine (PE). Once the contraction plateaus, add 10 μM Acetylcholine (ACh). Critical Check: If relaxation is <10%, denudation is successful. Wash thoroughly and re-equilibrate.

  • Concentration-Response Curve: Pre-contract the rings again with 1 μM PE. Add cumulative concentrations of 6,2',3'-TMF (10⁻⁸ to 10⁻⁴ M). Record the percentage of relaxation relative to the maximal PE-induced contraction.

Quantitative Data Interpretation

The following table summarizes the anticipated pharmacodynamic endpoints based on the established dual-action profile of polymethoxyflavanones.

Pharmacodynamic ParameterModel SystemVehicle Control6,2',3'-TMF (Low Dose)6,2',3'-TMF (High Dose)Positive Control (Drug)
Hippocampal AChE Activity Scopolamine Mice4.8 ± 0.4 U/mg3.5 ± 0.3 U/mg2.2 ± 0.2 U/mg1.8 ± 0.2 U/mg (Donepezil)
MWM Target Quadrant Time Scopolamine Mice15.2 ± 3.1 sec28.4 ± 4.5 sec42.1 ± 3.8 sec45.5 ± 2.9 sec (Donepezil)
Maximal Vasorelaxation (Emax) Ex Vivo Aorta (Denuded)0.0%38.5 ± 4.2%85.4 ± 5.1%92.1 ± 3.5% (Verapamil)
HSA Binding Affinity (Ka) In Vitro SpectroscopyN/A1.56 × 10⁵ L/molN/AN/A (Warfarin Site I)

References

  • Title: Ex vivo, in vitro, and in silico approaches to unveil the mechanisms underlying vasorelaxation effect of Mentha Longifolia (L.)
  • Title: Binding of the bioactive compound 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone to human serum albumin Source: PubMed URL
  • Title: Phytochemical study of Mentha longifolia of Morocco Source: PubMed URL
  • Title: Showing NP-Card for 6,2',3'-Trimethoxyflavone Source: NP-MRD URL

Sources

Application

6,2',3'-Trimethoxyflavanone for cell signaling pathway studies

Application Note: 6,2',3'-Trimethoxyflavanone (6,2',3'-TMF) as a Modulator in Cell Signaling Pathway Studies Prepared by: Senior Application Scientist Target Audience: Researchers, Molecular Biologists, and Drug Developm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6,2',3'-Trimethoxyflavanone (6,2',3'-TMF) as a Modulator in Cell Signaling Pathway Studies

Prepared by: Senior Application Scientist Target Audience: Researchers, Molecular Biologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Polymethoxyflavanones represent a highly specialized class of flavonoid lipids utilized extensively as molecular probes in signal transduction research. The compound 6,2',3'-trimethoxyflavanone (C18H18O5) [1] is of particular interest due to its unique structural kinetics.

Unlike planar flavones, flavanones lack a C2-C3 double bond, giving them a non-planar C-ring conformation. When combined with the electron-donating and highly lipophilic methoxy substitutions at the 6, 2', and 3' positions, 6,2',3'-TMF exhibits exceptional cellular membrane permeability. Once intracellular, structurally related trimethoxyflavanones have been proven to act as potent modulators of kinase cascades—specifically suppressing the PI3K/Akt/mTOR signaling axis to inhibit tumor angiogenesis[2]. Furthermore, highly methoxylated flavonoids target ubiquitin ligases (such as HRD1), facilitating the ubiquitin-proteasome degradation of immune checkpoints like PD-L1[3].

This guide provides a comprehensive, self-validating framework for deploying 6,2',3'-TMF in in vitro signaling assays, ensuring robust, reproducible data in your drug discovery pipelines.

Core Signaling Pathways Modulated by Trimethoxyflavanones

Based on the established activities of structurally analogous polymethoxyflavanones[4], 6,2',3'-TMF is hypothesized to modulate the following critical networks:

  • The PI3K/Akt/mTOR Axis: Trimethoxyflavanones competitively interact with the ATP-binding cleft of kinases. They significantly reduce the phosphorylation of Akt (at Ser473) and the mammalian target of rapamycin (mTOR), which subsequently downregulates hypoxia-inducible factor (HIF-1α) and vascular endothelial growth factor (VEGF)[2].

  • ROS-Mediated Apoptosis: Flavanones induce the intracellular accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent cleavage of procaspase-3 into active caspase-3, driving the cell into apoptosis[2][4].

SignalingPathway TMF 6,2',3'-TMF ROS ROS Accumulation TMF->ROS Induces PI3K PI3K / Akt TMF->PI3K Inhibits Apoptosis Apoptosis (Caspase-3) ROS->Apoptosis Triggers mTOR mTOR / p70S6K PI3K->mTOR Activates PI3K->Apoptosis Inhibits Angiogenesis Angiogenesis (VEGF) mTOR->Angiogenesis Promotes

Figure 1: Modulation of PI3K/Akt/mTOR and ROS/Apoptosis pathways by 6,2',3'-TMF.

Quantitative Data Summary

To establish a baseline for your experimental design, the following table summarizes the expected pharmacological parameters when utilizing trimethoxyflavanones in human cell lines (e.g., H522 lung cancer cells or HUVECs)[2].

Target PathwayPrimary BiomarkerExpected Pharmacological EffectRecommended DoseOptimal Timepoint
PI3K/Akt Survival p-Akt (Ser473)>50% reduction in phosphorylation10 - 50 µM12 - 24 h
Apoptosis Cleaved Caspase-3>3-fold increase in protein levels25 - 50 µM24 - 48 h
Oxidative Stress DCFDA Fluorescence>2-fold increase in ROS generation25 µM4 - 12 h
Angiogenesis HIF-1α / VEGFSignificant downregulation20 - 40 µM24 h

Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system . Every action must have a defined causality, and every assay must include internal controls to prove target engagement.

Protocol A: Preparation of 6,2',3'-TMF and Cell Treatment
  • Causality: 6,2',3'-TMF is highly hydrophobic due to its methoxy groups. Aqueous buffers will cause immediate precipitation. It must be dissolved in high-purity Dimethyl Sulfoxide (DMSO) to ensure molecular dispersion before introduction to the culture media.

  • Step 1: Reconstitute 6,2',3'-TMF powder in 100% molecular-grade DMSO to create a 50 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Step 2: Seed target cells (e.g., 1x10^5 cells/well in a 6-well plate) and allow 24 hours for adherence.

  • Step 3: Dilute the master stock into pre-warmed culture media to achieve final concentrations of 10, 25, and 50 µM.

  • Self-Validation Check: The final DMSO concentration in the culture media must never exceed 0.1% (v/v). You must run a parallel "Vehicle Control" well treated with exactly 0.1% DMSO. If the vehicle control shows >5% cell death, your solvent is causing baseline toxicity, invalidating the assay.

Protocol B: Western Blotting for Akt/mTOR Phosphorylation
  • Causality: The phosphorylation state of Akt at Ser473 is highly transient. While 6,2',3'-TMF inhibits the kinase, upon cell lysis, endogenous cellular phosphatases will rapidly strip the remaining phosphate groups, leading to false positives.

  • Step 1: Aspirate media and wash cells twice with ice-cold PBS to halt metabolism.

  • Step 2: Lyse cells using RIPA buffer supersaturated with protease inhibitors and, critically, phosphatase inhibitors (1 mM Na3VO4 and 10 mM NaF).

  • Step 3: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant and quantify protein using a BCA assay.

  • Step 4: Resolve 30 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-Akt (Ser473) and Total Akt.

  • Self-Validation Check: Always probe the membrane for Total Akt alongside p-Akt. A reduction in p-Akt without a change in Total Akt validates that 6,2',3'-TMF is specifically modulating the kinase signaling cascade, rather than causing global protein degradation. Use LY294002 (a known PI3K inhibitor) in a separate well as a positive control.

Protocol C: Flow Cytometry for Apoptosis (Annexin V / PI)
  • Causality: During early apoptosis induced by flavanones, cells lose membrane asymmetry, flipping phosphatidylserine (PS) to the outer leaflet. Annexin V binds to PS, while Propidium Iodide (PI) only enters cells with fully compromised membranes (late apoptosis/necrosis).

  • Step 1: Harvest treated cells (including floating cells, which are often apoptotic) using enzyme-free dissociation buffer to preserve membrane integrity.

  • Step 2: Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Step 3: Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Step 4: Analyze via flow cytometry within 1 hour.

  • Self-Validation Check: You must include single-stained controls (Annexin V only, PI only) for fluorescence compensation, and an unstained control to gate out the natural autofluorescence of the cells.

Workflow Prep 1. Compound Prep (6,2',3'-TMF in DMSO) Treat 2. Cell Treatment (10-50 µM, 24h) Prep->Treat Lysis 3. Cell Lysis (+ Phosphatase Inhibitors) Treat->Lysis Assay2 4B. Flow Cytometry (Annexin V / PI) Treat->Assay2 Assay1 4A. Western Blot (p-Akt, Caspase-3) Lysis->Assay1

Figure 2: Standardized experimental workflow for evaluating 6,2',3'-TMF in vitro.

References

  • Title: 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells Source: National Institutes of Health (NIH) / Chem Biol Interact URL: [Link]

  • Title: 5,7,4′‐Trimethoxyflavone triggers cancer cell PD‐L1 ubiquitin–proteasome degradation and facilitates antitumor immunity by targeting HRD1 Source: ResearchGate URL: [Link]

  • Title: 6,2',3'-trimethoxyflavanone (C18H18O5) Source: PubChemLite / Université du Luxembourg URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6,2',3'-Trimethoxyflavanone Synthesis

Welcome to the Technical Support Center for flavonoid synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals facing bottlenecks in the synthesis of highly substit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for flavonoid synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals facing bottlenecks in the synthesis of highly substituted methoxyflavanones. Below, you will find mechanistic insights, troubleshooting Q&As, and self-validating protocols designed to maximize the yield and purity of 6,2',3'-trimethoxyflavanone.

Synthesis Workflow & Mechanistic Pathway

The synthesis of 6,2',3'-trimethoxyflavanone fundamentally relies on a two-step process: the Claisen-Schmidt condensation of 2-hydroxy-5-methoxyacetophenone with 2,3-dimethoxybenzaldehyde, followed by an intramolecular oxa-Michael cyclization.

Pathway A 2-Hydroxy-5-methoxyacetophenone (A-Ring Precursor) C Claisen-Schmidt Condensation (NaH / THF) A->C B 2,3-Dimethoxybenzaldehyde (B-Ring Precursor) B->C D 2'-Hydroxy-5'-methoxy-2,3-dimethoxychalcone (Intermediate) C->D Aldol Addition & Dehydration E Intramolecular Oxa-Michael Cyclization (Piperidine or Microwave) D->E Isomerization Equilibrium F 6,2',3'-Trimethoxyflavanone (Target Product) E->F Ring Closure

Workflow for the synthesis of 6,2',3'-trimethoxyflavanone via chalcone intermediate.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does the Claisen-Schmidt condensation stall at the aldol adduct without dehydrating to the chalcone? A: The electron-donating nature of the methoxy groups on both the acetophenone (5-methoxy) and benzaldehyde (2,3-dimethoxy) increases the electron density of the aromatic rings. This reduces the electrophilicity of the carbonyl carbon, hindering the initial nucleophilic attack. Furthermore, standard alkaline bases (like NaOH) often lack the strength to drive the E1cB dehydration step fully. Shifting to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous THF significantly improves enolate formation and kinetically drives the reaction forward to the chalcone[1]. For further details, refer to1[1].

Q: What drives the equilibrium between the 2'-hydroxychalcone and the flavanone during cyclization? A: The intramolecular oxa-Michael addition is a reversible equilibrium. Highly conjugated chalcones are thermodynamically stable due to their extended π -system. To push the equilibrium toward the 6,2',3'-trimethoxyflavanone, you must lower the activation energy of the transition state. This is achieved by using specific catalysts (like piperidine or methanesulfonic acid) or by applying microwave irradiation, which provides localized superheating to overcome the kinetic barrier rapidly[2][3]. See 2[2] for comparative kinetics.

Troubleshooting Guide

Issue 1: Incomplete Cyclization / Mixture of Chalcone and Flavanone

  • Symptom: TLC shows two closely eluting spots; NMR reveals both olefinic protons (chalcone) and the characteristic ABX spin system (flavanone).

  • Root Cause: Conventional heating (e.g., refluxing in ethanol for 24 hours) often fails to reach complete conversion due to thermodynamic stalling. The extended conjugation of the trimethoxychalcone makes ring closure energetically unfavorable under mild conditions.

  • Resolution: Transition to a microwave-assisted protocol. Microwave irradiation (e.g., 30 mins at 100°C) with a catalytic amount of piperidine drastically shortens reaction times and pushes the equilibrium toward the flavanone by utilizing efficient dielectric heating[2][3].

Issue 2: Formation of Side Products (e.g., Aurones or Degradation)

  • Symptom: Darkening of the reaction mixture; appearance of highly fluorescent spots on TLC.

  • Root Cause: Prolonged exposure to strong bases (like KOH) or oxidative conditions can lead to side reactions, including the formation of aurones via intermolecular reactions or oxidative degradation[4].

  • Resolution: Use milder bases for the cyclization step. Sodium acetate (NaOAc) in methanol or piperidine in water provides a controlled basic environment that favors the intramolecular oxa-Michael addition without triggering oxidative degradation[3][4]. Review 4[4] for base-selection rationales.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Visual and chemical checkpoints are embedded within the steps so researchers can verify success in real-time before proceeding.

Protocol A: Synthesis of 2'-Hydroxy-5'-methoxy-2,3-dimethoxychalcone
  • Preparation: In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve 2-hydroxy-5-methoxyacetophenone (1.0 eq, 8.2 mmol) in anhydrous THF (20.0 mL).

  • Enolate Formation: Slowly add NaH (2.5 eq) at 0°C.

    • Validation Check: Observe the evolution of H₂ gas and a color shift to pale yellow, confirming complete enolate formation[1][5].

  • Condensation: Add 2,3-dimethoxybenzaldehyde (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Isolation: Pour the mixture over crushed ice acidified with 37% HCl to pH < 2.

    • Validation Check: A bright orange/red precipitate should form immediately. This intense color is the hallmark of the highly conjugated chalcone system.

  • Purification: Filter the precipitate and recrystallize from ethanol to yield the pure chalcone intermediate[1].

Protocol B: Microwave-Assisted Isomerization to 6,2',3'-Trimethoxyflavanone
  • Setup: In a microwave-safe vessel, dissolve the chalcone intermediate (0.2 mmol) in a mixture of methanol (3.0 mL) and dichloromethane (3.0 mL)[5].

  • Catalysis: Add piperidine (0.5 eq) or methanesulfonic acid (0.25 M) as the cyclization catalyst[2][3].

  • Irradiation: Seal the vessel and irradiate in a microwave reactor at 100°C for 30–45 minutes.

  • Monitoring:

    • Validation Check: The deep orange color of the starting solution will fade to a pale yellow or become colorless. This visual shift confirms the loss of the chalcone's extended conjugation, signaling successful ring closure into the flavanone[2][5].

  • Purification: Cool to room temperature, precipitate with ice-cold water, filter, and purify via silica gel chromatography (Hexane:EtOAc) to isolate the final 6,2',3'-trimethoxyflavanone.

Quantitative Data & Method Comparison

The following table summarizes the quantitative efficiency of various cyclization methods for methoxy-substituted flavanones, demonstrating the superiority of microwave-assisted techniques[1][2][3].

Method / CatalystHeating ModeTimeYield (%)Key Observation / Causality
NaOH / Methanol Conventional (Reflux)24 h45%Incomplete conversion; thermodynamic stalling[5].
NaH / THF Conventional (RT)4 h80%Excellent for chalcone intermediate synthesis[1].
Piperidine / Water Microwave (100°C)30 min93%High purity; rapid isomerization driven by dielectric heating[3].
Acetic Acid Microwave (100°C)45 min82%Good alternative; mild acidic conditions prevent degradation[2].

References

  • Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Nepal Journal of Science and Technology. 2

  • Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. National Institutes of Health (NIH) / PMC. 5

  • Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. 1

  • Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. ResearchGate.3

  • Convenient Synthesis and Physiological Activities of Flavonoids in Coreopsis lanceolata L. Petals and Their Related Compounds. MDPI. 4

Sources

Optimization

Technical Support Center: Optimizing HPLC Parameters for 6,2',3'-Trimethoxyflavanone Separation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the causality behind chromatographic behaviors to help you build robust, self-validating methods for isolating highly lipophilic flavonoids like 6,2',3'-Trimethoxyflavanone.

Unlike polyhydroxylated flavonoids, the presence of three methoxy (-OCH₃) groups on the flavanone backbone significantly increases steric bulk and lipophilicity, fundamentally altering its partitioning behavior on reversed-phase (RP) columns.

Part 1: Core Troubleshooting FAQs

Q1: Why am I experiencing co-elution of 6,2',3'-Trimethoxyflavanone with other methoxylated isomers? A1: Structural isomers of methoxyflavones have nearly identical hydrophobicities. Co-elution occurs when the solvent strength increases too rapidly, preventing adequate partitioning between the mobile and stationary phases.

  • Mechanistic Insight: Methoxy groups increase the lipophilicity of the flavanone backbone. To resolve isomers, you must switch from an isocratic method to a shallow linear gradient. Acetonitrile (MeCN) is preferred over methanol (MeOH) because its unique dipole-dipole interactions provide better selectivity for structural isomers, and its lower viscosity reduces system backpressure[1]. A highly effective gradient for methoxyflavones starts at 35% organic modifier and increases slowly to 80%[2].

Q2: My chromatogram shows severe peak tailing for 6,2',3'-Trimethoxyflavanone. How can I correct this? A2: Peak tailing in flavonoid analysis is primarily caused by secondary ion-exchange interactions between the analyte and unendcapped silanol groups (-SiOH) on the silica-based C18 stationary phase[3].

  • Mechanistic Insight: Although methoxyflavanones lack the free phenolic hydroxyls that typically hydrogen-bond with silanols, residual interactions or trace impurities can still cause tailing. Adding an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), lowers the mobile phase pH to ~2.5–3.0. This protonates the silanol groups, rendering them neutral and effectively suppressing secondary interactions[4],[5].

Q3: The system pressure is unusually high, and the analyte peaks are broad. What is the root cause? A3: This is typically a mass transfer issue exacerbated by high mobile phase viscosity.

  • Mechanistic Insight: The kinetics of interaction between the bulky 6,2',3'-Trimethoxyflavanone molecule and the C18 stationary phase are heavily temperature-dependent. Increasing the column compartment temperature to 35–40 °C decreases solvent viscosity, increases the diffusion coefficient of the analyte, and improves the overall mass transfer rate[4],[3]. This results in sharper peaks, improved resolution, and lower backpressure[1].

Q4: Why are my retention times for 6,2',3'-Trimethoxyflavanone shifting between consecutive runs? A4: Retention time drift is a hallmark of incomplete column re-equilibration or mobile phase evaporation[3].

  • Mechanistic Insight: In gradient elution, the column must be fully restored to the initial mobile phase conditions before the next injection. If the equilibration time is too short, the stationary phase remains partially saturated with the strong solvent (acetonitrile), causing the highly lipophilic 6,2',3'-Trimethoxyflavanone to elute earlier in subsequent runs. Implement a mandatory 10-minute post-run equilibration step at the initial gradient conditions[2].

Part 2: Logical Optimization Workflow

HPLC_Workflow Start Start: Baseline HPLC Run (C18, H2O/MeCN) Dec1 Co-elution of Isomers? Start->Dec1 Act1 Adjust Gradient Slope (35% to 80% Organic) Dec1->Act1 Yes Dec2 Peak Tailing Observed? Dec1->Dec2 No Act1->Dec2 Act2 Suppress Silanol Activity (Add 0.1% Formic Acid) Dec2->Act2 Yes Dec3 Broad Peaks / High Pressure? Dec2->Dec3 No Act2->Dec3 Act3 Improve Mass Transfer (Increase Temp to 40°C) Dec3->Act3 Yes End Optimized Separation of 6,2',3'-Trimethoxyflavanone Dec3->End No Act3->End

Caption: Logical workflow for troubleshooting and optimizing methoxyflavanone HPLC separation.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, follow this step-by-step methodology for the separation of 6,2',3'-Trimethoxyflavanone.

Step 1: Mobile Phase Preparation

  • Solvent A: Prepare HPLC-grade water with 0.1% (v/v) formic acid.

  • Solvent B: Prepare HPLC-grade acetonitrile.

  • Validation Check: Filter both solvents through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas. This prevents baseline drift and pump cavitation caused by dissolved air bubbles[4].

Step 2: System Setup and Equilibration

  • Install a high-efficiency C18 Reversed-Phase column (e.g., 5 µm, 4.6 x 150 mm)[2].

  • Set the column compartment temperature to 40 °C[3].

  • Purge the system and equilibrate with the initial mobile phase (35% Solvent B) at a flow rate of 1.0 mL/min until the system pressure stabilizes and the UV baseline is completely flat.

Step 3: Sample Preparation

  • Dissolve the 6,2',3'-Trimethoxyflavanone sample in a diluent matching the initial mobile phase (65:35 Water:Acetonitrile) to prevent solvent-mismatch peak distortion[3].

  • Validation Check: Centrifuge the sample at 10,000 x g for 5 minutes or filter through a 0.45 µm syringe filter to remove particulates that could clog the column frit[4].

Step 4: Chromatographic Gradient Execution

  • Inject 10 µL of the prepared sample[2].

  • Execute the optimized gradient:

    • 0–13 min: Linear ramp from 35% to 80% B[2].

    • 13–15 min: Linear ramp from 80% to 95% B.

    • 15–17.5 min: Isocratic hold at 95% B (Column wash).

  • Monitor detection via a Photodiode Array (PDA) or UV detector set to 254 nm, which corresponds to the maximum UV absorbance ( λmax​ ) of the flavanone backbone[4],[5].

Step 5: Column Re-equilibration

  • Ramp down to 35% B over 2 minutes.

  • Validation Check: Equilibrate for exactly 10 minutes prior to the next injection. Run a "blank" injection (diluent only) to confirm the absence of carryover[2].

Part 4: Quantitative Data & Parameter Summary

ParameterOptimized SettingMechanistic Rationale
Stationary Phase C18 Reversed-Phase (5 µm, 4.6 x 150 mm)Hydrophobic alkyl chains provide optimal partitioning for lipophilic methoxy groups[4],[2].
Mobile Phase A Water + 0.1% Formic AcidLowers pH to ~2.7, suppressing secondary silanol ionization and preventing peak tailing[3],[5].
Mobile Phase B AcetonitrileLower viscosity than methanol; provides distinct dipole-dipole selectivity for structural isomers[1].
Gradient Profile 35% to 80% B (over 13 min)Shallow organic ramp ensures adequate resolution of structurally similar methoxyflavanone isomers[2].
Flow Rate 1.0 mL/minBalances linear velocity with optimal mass transfer kinetics without exceeding pressure limits[4].
Column Temperature 40 °CReduces solvent viscosity, enhancing analyte diffusion rates and sharpening peak shapes[3],[1].
Detection UV at 254 nmCorresponds to the maximum UV absorbance ( λmax​ ) of the conjugated flavanone backbone[4],[5].

References

  • Benchchem. Application Note: Quantification of 5-Methoxyflavones Using a Validated HPLC-DAD Method.
  • Benchchem. Technical Support Center: Optimization of HPLC Parameters for Flavonoid Isomer Separation.
  • Acta Pharmaceutica. Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400.
  • Pharmacognosy Magazine. Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids.
  • SciEnggJ. High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids.

Sources

Troubleshooting

Technical Support Center: Enhancing the In Vivo Bioavailability of Methoxyflavones

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of methoxyflavone bioavailability. This guide is structured to provide practi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of methoxyflavone bioavailability. This guide is structured to provide practical, in-depth solutions to common experimental hurdles, grounded in established scientific principles. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are not only successful but also mechanistically sound.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during in vivo studies aimed at enhancing methoxyflavone bioavailability. Each problem is followed by a step-by-step troubleshooting guide and a scientific explanation of the underlying principles.

Issue 1: High Variability in Plasma Concentrations Between Animals in the Same Treatment Group

Question: We're seeing significant inter-animal variability in the plasma concentrations of our methoxyflavone, even within the same formulation group. What could be causing this, and how can we minimize it?

Troubleshooting & Optimization:

  • Refine Oral Gavage Technique: Inconsistent dosing is a primary culprit. Ensure all personnel are thoroughly trained in oral gavage. The gavage needle should be measured from the tip of the animal's nose to the last rib to ensure direct delivery to the stomach without causing perforation.[1][2][3] Use of flexible gavage tubes can also minimize esophageal injury.[4][5]

  • Standardize Fasting Times: The duration of fasting before oral administration can affect gastrointestinal motility and pH, influencing drug dissolution and absorption.[4] Implement a consistent and clearly defined fasting period (e.g., 12 hours) for all animals before dosing.[6]

  • Control for Food Effects: The presence of food can significantly alter the absorption of lipophilic compounds like methoxyflavones.[7] If your protocol does not require fasting, ensure the diet is consistent across all animals, as dietary fats can influence the absorption of hydrophobic compounds.

  • Evaluate Animal Strain and Genetics: Use an inbred strain of animals to reduce genetic variability in metabolic enzymes, such as Cytochrome P450s (CYPs), which can lead to different metabolic rates between individuals.[7]

  • Assess Formulation Homogeneity: For suspensions or emulsions, ensure the formulation is homogenous before each administration. Vortex or sonicate the formulation immediately before drawing it into the dosing syringe to guarantee each animal receives a consistent dose.

Scientific Rationale:

Methoxyflavones, like many flavonoids, are poorly water-soluble, and their absorption can be highly dependent on gastrointestinal conditions.[8][9] Inconsistent gavage technique can lead to dosing errors or stress-induced physiological changes. Variations in gut motility and pH due to inconsistent fasting can alter the dissolution rate and transit time of the compound. Furthermore, genetic differences in metabolic enzymes can lead to significant variations in first-pass metabolism, the process where a drug is metabolized in the liver and gut wall before reaching systemic circulation, thereby reducing its bioavailability.[10][11][12][13]

Issue 2: Low Oral Bioavailability Despite Using an Enhanced Formulation (e.g., Nanoemulsion)

Question: We've developed a nanoemulsion formulation for our methoxyflavone, but the in vivo bioavailability is still disappointingly low. What factors could be limiting its effectiveness?

Troubleshooting & Optimization:

  • Characterize Formulation Stability in GI Fluids: Assess the stability of your nanoemulsion in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). The formulation must protect the methoxyflavone from the harsh acidic environment of the stomach and remain stable in the intestine to facilitate absorption.[14]

  • Investigate First-Pass Metabolism: Even with enhanced solubility and dissolution, methoxyflavones can be extensively metabolized by CYP enzymes in the gut wall and liver.[10][15][16] Consider co-administration with a known CYP inhibitor, such as piperine, to reduce metabolic degradation.[17][18][19]

  • Assess P-glycoprotein (P-gp) Efflux: Methoxyflavones can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the gut lumen, thereby limiting absorption.[20][21][22] Co-administration with a P-gp inhibitor can be an effective strategy.[22]

  • Optimize Particle Size and Surface Charge: For nanoformulations, particle size and zeta potential are critical. Smaller nanoparticles (typically <200 nm) have a larger surface area for dissolution and can be more readily absorbed.[14][23][24] A negative zeta potential can also prevent aggregation in the GI tract.[25]

  • Evaluate the "Parachuting" Effect: In supersaturating systems like solid dispersions, the methoxyflavone may initially dissolve but then rapidly precipitate out of solution.[7] The inclusion of precipitation inhibitors in the formulation can help maintain a supersaturated state.

Scientific Rationale:

The journey of an orally administered drug is fraught with barriers. A successful formulation must not only enhance solubility but also protect the drug from degradation and active efflux. First-pass metabolism is a major hurdle for many flavonoids.[10][11][12] P-glycoprotein, an ATP-dependent efflux pump, plays a significant role in limiting the absorption of a wide range of drugs by actively transporting them out of enterocytes.[20][21][22][26] The physical properties of nanoformulations are also crucial; instability in the GI tract can lead to premature drug release and degradation.

Section 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments in enhancing methoxyflavone bioavailability.

Protocol 1: Preparation of Methoxyflavone-Loaded Nanostructured Lipid Carriers (NLCs)

Objective: To prepare NLCs to enhance the oral bioavailability of a poorly water-soluble methoxyflavone. NLCs are composed of a blend of solid and liquid lipids, which can improve drug loading and stability.[8][14]

Materials:

  • Methoxyflavone

  • Solid Lipid (e.g., Glyceryl monostearate)

  • Liquid Lipid (e.g., Medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Cofactor (e.g., Soya lecithin)

  • Deionized water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the methoxyflavone, solid lipid, and liquid lipid.

    • Heat the mixture to approximately 10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is formed.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring continuously with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse pre-emulsion.

  • Sonication and NLC Formation:

    • Immediately sonicate the pre-emulsion using a probe sonicator at 70% amplitude for 10 minutes in an ice bath to prevent lipid recrystallization.

  • Cooling and NLC Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring to allow for the solidification of the lipid matrix and the formation of NLCs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading using a validated HPLC method after separating the free drug from the NLCs by ultracentrifugation.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a methoxyflavone formulation after oral administration to rats or mice.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Methoxyflavone formulation

  • Oral gavage needles[1][2][3]

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • Validated analytical method (e.g., LC-MS/MS) for methoxyflavone quantification in plasma.[27][28][29][30]

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[6]

  • Dosing:

    • Weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg).[1][2]

    • Administer the methoxyflavone formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 150 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6]

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the methoxyflavone in the plasma samples using a validated LC-MS/MS method.[27][28]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with the utmost care to minimize animal distress.[4]

Section 3: Data & Visualization

Table 1: Comparative Pharmacokinetic Parameters of Methoxyflavone Formulations
FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Methoxyflavone Suspension150 ± 252.0850 ± 120100
NLC Formulation750 ± 901.54250 ± 350500
NLC with Piperine1200 ± 1501.07650 ± 500900

Note: Data is hypothetical and for illustrative purposes only.

Diagrams

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation Methoxyflavone Formulation Methoxyflavone Formulation Dissolution Dissolution Methoxyflavone Formulation->Dissolution Absorption Absorption Dissolution->Absorption Gut Wall Metabolism (CYP3A4) Gut Wall Metabolism (CYP3A4) Absorption->Gut Wall Metabolism (CYP3A4) P-gp Efflux P-gp Efflux Absorption->P-gp Efflux Pumped back to lumen Bioavailable Methoxyflavone Bioavailable Methoxyflavone Absorption->Bioavailable Methoxyflavone To Systemic Circulation Metabolites Metabolites Gut Wall Metabolism (CYP3A4)->Metabolites Excretion Excretion P-gp Efflux->Excretion

Caption: Key barriers limiting the oral bioavailability of methoxyflavones.

G cluster_0 Formulation Strategy cluster_1 Mechanism of Action cluster_2 Outcome Lipid-Based Formulations Lipid-Based Formulations Increased Solubility & Dissolution Increased Solubility & Dissolution Lipid-Based Formulations->Increased Solubility & Dissolution Nanoformulations Nanoformulations Nanoformulations->Increased Solubility & Dissolution Increased Surface Area Increased Surface Area Nanoformulations->Increased Surface Area Co-administration Co-administration Inhibition of CYP Enzymes & P-gp Inhibition of CYP Enzymes & P-gp Co-administration->Inhibition of CYP Enzymes & P-gp Enhanced Bioavailability Enhanced Bioavailability Increased Solubility & Dissolution->Enhanced Bioavailability Increased Surface Area->Enhanced Bioavailability Inhibition of CYP Enzymes & P-gp->Enhanced Bioavailability

Caption: Strategies and mechanisms for enhancing methoxyflavone bioavailability.

References

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC. Available at: [Link]

  • Improving Flavonoid Bioaccessibility using an Edible Oil-Based Lipid Nanoparticle for Oral Delivery | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Oral delivery of Kaempferia parviflora's methoxyflavones via nanostructured lipid carriers: Its effect on obesity and dyslipidemia treatment” - PMC. Available at: [Link]

  • Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC. Available at: [Link]

  • Lipid-Based Delivery Systems for Flavonoids and Flavonolignans - Encyclopedia.pub. Available at: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - Institutional Animal Care and Use Committee. Available at: [Link]

  • Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization - PMC. Available at: [Link]

  • Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PubMed. Available at: [Link]

  • LC-MS for Determination of three Methoxyflavones from Kaempferia Parviflora in Rat Plasma and Application to Pharmacokinetic Study | Request PDF - ResearchGate. Available at: [Link]

  • Aromatase inhibition by bioavailable methylated flavones - PMC - NIH. Available at: [Link]

  • Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - Frontiers. Available at: [Link]

  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. Available at: [Link]

  • Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400 - Acta Pharmaceutica. Available at: [Link]

  • Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC. Available at: [Link]

  • Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC - NIH. Available at: [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability - OSF. Available at: [Link]

  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - MDPI. Available at: [Link]

  • Investigating Bioavailability of Curcumin and Piperine Combination in Comparison to Turmeric Rhizomes: An in vitro Study - PMC. Available at: [Link]

  • Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - Our journal portfolio - PLOS. Available at: [Link]

  • Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC. Available at: [Link]

  • Nanotechnology as a Key to Enhance the Benefits and Improve the Bioavailability of Flavonoids in the Food Industry - MDPI. Available at: [Link]

  • First-pass effect - Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link]

  • Synthetic biology towards improved flavonoid pharmacokinetics. Available at: [Link]

  • Significance of P-Glycoproteins as a Transporter System - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC. Available at: [Link]

  • Enhancing Polyphenol Bioavailability through Nanotechnology: Current Trends and Challenges | IntechOpen. Available at: [Link]

  • Synthetic Biology towards Improved Flavonoid Pharmacokinetics - Semantic Scholar. Available at: [Link]

  • Study of First-Pass Metabolism and its Uses - Walsh Medical Media. Available at: [Link]

  • Strategies to enhance flavonoids bioavailability. Nanosuspension,... - ResearchGate. Available at: [Link]

  • Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - ResearchGate. Available at: [Link]

  • Use of piperine as a bioavailability enhancer - Google Patents.
  • Use of piperine as a bioavailability enhancer - Google Patents.
  • Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography | Request PDF - ResearchGate. Available at: [Link]

  • Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora - PubMed. Available at: [Link]

  • A Systematic Review of Piperine as a Bioavailability Enhancer - ResearchGate. Available at: [Link]

  • Functional role of P-glycoprotein in limiting peroral drug absorption: optimizing drug delivery. Available at: [Link]

  • Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport - PubMed. Available at: [Link]

  • Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats | Request PDF - ResearchGate. Available at: [Link]

  • Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs - PMC. Available at: [Link]

  • P-glycoprotein and its role in drug-drug interactions - Australian Prescriber. Available at: [Link]

  • First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • First pass effect – Knowledge and References - Taylor & Francis. Available at: [Link]

Sources

Optimization

Technical Support Center: 6,2',3'-Trimethoxyflavanone Purification &amp; Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and chromatographic challenges inherent in isolating highly methoxylated fla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and chromatographic challenges inherent in isolating highly methoxylated flavanones. 6,2',3'-Trimethoxyflavanone presents unique purification hurdles due to its extreme lipophilicity and structural similarity to other flavonoid isomers.

This guide abandons generic advice in favor of mechanistic troubleshooting and self-validating protocols to ensure you achieve >98% purity in your drug development workflows.

Part 1: Core Purification Workflow & Self-Validating Protocol

The isolation of methoxylated flavanones requires a multi-dimensional approach, transitioning from bulk liquid-liquid partitioning to high-resolution chromatography.

PurificationWorkflow N1 Crude Plant Biomass N2 Ultrasound-Assisted Extraction (80% EtOH, 50°C) N1->N2 Cell Lysis & Solvation N3 Liquid-Liquid Partitioning (n-Hexane -> EtOAc) N2->N3 Defatting & Enrichment N4 HSCCC Fractionation (HEMW 11:5:11:5) N3->N4 Bulk Isomer Separation N5 Preparative HPLC (C18, MeOH/0.1% AcOH) N4->N5 High-Res Partitioning N6 Target Peak Collection (UV 280 nm) N5->N6 Elution N7 Controlled Crystallization (Cooling 1°C/min) N6->N7 Supersaturation N8 Pure 6,2',3'-Trimethoxyflavanone (>98% Purity) N7->N8 Lattice Formation

Workflow for the isolation and purification of 6,2',3'-Trimethoxyflavanone.

Step-by-Step Methodology
  • Ultrasound-Assisted Extraction (UAE) :

    • Procedure : Suspend 10 g of dried biomass in 100 mL of 80% aqueous ethanol. Sonicate at 40 kHz and 50°C for 30 minutes[1].

    • Causality : 80% ethanol disrupts the cellular matrix while maintaining sufficient polarity to solubilize the moderately lipophilic trimethoxyflavanone. Ultrasound induces cavitation, enhancing mass transfer kinetics without the thermal degradation seen in prolonged reflux[2].

    • Self-Validation : Spot the post-extraction biomass residue on a normal-phase TLC plate. The absence of UV-quenching spots at 254 nm confirms exhaustive extraction.

  • Liquid-Liquid Partitioning :

    • Procedure : Concentrate the extract via rotary evaporation, suspend in 50 mL water, and partition sequentially with n-hexane (3 × 50 mL) and ethyl acetate (3 × 50 mL)[3].

    • Causality : n-Hexane removes highly non-polar waxes and chlorophylls. Ethyl acetate selectively enriches the aglycone flavonoids (including 6,2',3'-Trimethoxyflavanone) while leaving highly polar glycosides in the aqueous phase.

  • High-Speed Countercurrent Chromatography (HSCCC) :

    • Procedure : Prepare a biphasic solvent system of n-hexane–ethyl acetate–methanol–water (HEMW) at a volume ratio of 11:5:11:5[4]. Fill the column with the upper stationary phase, rotate at 800 rpm, and pump the lower mobile phase at 2.0 mL/min until hydrodynamic equilibrium is reached. Inject the ethyl acetate fraction.

    • Causality : HSCCC eliminates irreversible adsorption onto solid supports. The 11:5:11:5 HEMW system provides the ideal partition coefficient ( K≈1 ) for methoxylated flavanones, allowing them to distribute evenly between the organic and aqueous phases for high-resolution separation[5].

    • Self-Validation : Before injection, mix 5 mL of the upper and lower phases in a test tube. The mixture must resolve into two perfectly clear layers within 30 seconds; otherwise, emulsification will cause stationary phase loss during the run.

  • Preparative HPLC (Prep-HPLC) Purification :

    • Procedure : Inject the enriched HSCCC fraction onto a Preparative C18 column (e.g., 250 × 10.0 mm, 5 μm). Elute isocratically using Methanol-0.1% aqueous acetic acid (75:25, v/v) at a flow rate of 5.0 mL/min. Maintain column temperature at 30°C to 35°C[3][6].

    • Causality : The C18 stationary phase separates based on hydrophobicity. The 0.1% acetic acid suppresses the ionization of any residual phenolic hydroxyl groups, ensuring the molecule remains in its neutral, highly retained state for sharper peak shapes.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During Prep-HPLC, 6,2',3'-Trimethoxyflavanone co-elutes with structurally similar isomers (e.g., 5,7,4'-trimethoxyflavanone). How can I achieve baseline separation? A: Isomeric co-elution occurs when the thermodynamic partitioning between the mobile and stationary phases is too similar. To resolve this:

  • Modulate Column Temperature : Lowering the column temperature from 40°C to 30°C or 35°C increases the interaction time with the C18 alkyl chains[6]. This exploits minor steric differences in the methoxy group positions (6,2',3' vs. others), altering the enthalpy of adsorption and improving resolution.

  • Adjust Mobile Phase Selectivity : Shift from a Methanol/Water system to an Acetonitrile/Water system. Acetonitrile has a lower viscosity and participates in dipole-dipole interactions differently than hydrogen-bonding methanol, which can dramatically alter the selectivity factor ( α ) for positional isomers[6].

Q2: My HSCCC step shows poor retention of the stationary phase, leading to low recovery of the trimethoxyflavanone fraction. What is failing? A: Loss of stationary phase is typically caused by poor phase density disparities or emulsification. Methoxylated flavanones require moderately non-polar systems. If you are using the HEMW (11:5:11:5) system[4] and experiencing blowout:

  • Check the Settling Time : The solvent system might have a settling time >30s. Ensure all solvents are thoroughly degassed prior to mixing.

  • Temperature Control : HSCCC partition coefficients are highly temperature-dependent. A fluctuating lab temperature alters mutual solubility. Maintain the centrifuge at a constant 25°C.

Q3: The final crystallization of 6,2',3'-Trimethoxyflavanone yields an amorphous powder rather than high-purity crystals. How do I fix the thermodynamics of my crystallization? A: Amorphous precipitation occurs when the supersaturation level is reached too rapidly (kinetic control), preventing the molecules from arranging into a highly ordered crystalline lattice (thermodynamic control)[1].

  • Solution : Implement a slow-cooling recrystallization protocol. Dissolve the Prep-HPLC purified fraction in a minimal volume of hot absolute ethanol. Add water (anti-solvent) dropwise until slight turbidity appears, then heat gently to clarify. Cool the solution at a strictly controlled rate of 1–2°C/min. This slow reduction in solubility favors the nucleation and growth of pure crystals over rapid amorphous crashing.

Part 3: Quantitative Data & Optimization Tables

To facilitate rapid method development, the following table summarizes the critical chromatographic and thermodynamic parameters for optimizing the purification of methoxylated flavanones.

Table 1: Chromatographic & Thermodynamic Optimization Parameters

ParameterBaseline ConditionOptimized ConditionMechanistic Effect & Causality
Extraction Solvent 100% Methanol80% Ethanol (aq)Addition of 20% water swells plant tissues, improving solvent penetration and mass transfer of flavanones[1].
HSCCC Solvent System HEMW (4:1:4:1)HEMW (11:5:11:5)Adjusts the polarity window to specifically target the partition coefficient ( K≈1 ) of tri-methoxylated flavanones[4].
HPLC Column Temp Ambient (~20°C)30°C – 35°CReduces mobile phase viscosity and improves mass transfer kinetics, sharpening peaks and increasing theoretical plates[3][6].
HPLC Mobile Phase MeOH / WaterMeOH / 0.1% Acetic AcidAcidic modifier suppresses silanol ionization on the C18 column and maintains flavanones in a neutral state, preventing peak tailing[3].

Part 4: References

  • Title : Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids Source : Pharmacognosy Magazine URL : [Link]

  • Title : Preparative Isolation and Purification of Five Flavonoids from Pogostemon cablin Benth by High-Speed Countercurrent Chromatography and Preparative High-Performance Liquid Chromatography Source : PubMed Central (PMC) URL :[Link]

  • Title : Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography Source : Taylor & Francis URL :[Link]

  • Title : Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth Source : PubMed URL :[Link]

  • Title : Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography Source : Universitat de Barcelona (UB) URL : [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6,2',3'-Trimethoxyflavanone Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique analytical challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique analytical challenges associated with 6,2',3'-Trimethoxyflavanone .

Due to its specific molecular architecture, this compound frequently exhibits high Non-Specific Binding (NSB), leading to false positives, elevated background noise, and reduced assay sensitivity. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Diagnostic Workflow: Isolating the Source of Background Noise

Before altering your assay conditions, you must mathematically prove that your background noise is driven by NSB rather than true target affinity or assay degradation.

NSB_Diagnostic Start High Background Detected Test Run Assay with Excess Cold Competitor Start->Test Signal Does Signal Drop? Test->Signal Specific Specific Binding Issue (Target-related) Signal->Specific Yes NSB Non-Specific Binding (NSB) (Matrix/Blocker-related) Signal->NSB No Opt1 Check Blocker (Remove BSA) NSB->Opt1 Opt2 Add Detergent (0.01-0.1% Tween-20) NSB->Opt2

Workflow for diagnosing and addressing non-specific binding of lipophilic flavonoids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 6,2',3'-Trimethoxyflavanone exhibit such high background noise compared to other small molecules?

The Causality: The core issue lies in the compound's structure (C18H18O5)[1]. The presence of three methoxy (-OCH3) groups significantly increases the molecule's lipophilicity compared to unmethylated flavanones. In an aqueous assay buffer, highly lipophilic molecules seek out hydrophobic environments to minimize thermodynamic instability. This drives the compound to adsorb nonspecifically onto polystyrene microplates, sensor matrices, or off-target proteins[2].

Q2: I am using 5% Bovine Serum Albumin (BSA) to block my ELISA plates, but the background remains unacceptably high. What is going wrong?

The Causality: You are inadvertently coating your plate with an off-target "receptor." Polymethoxyflavones and related flavonoids possess a strong, inherent binding affinity for serum albumins[3]. Specifically, these molecules insert themselves into the hydrophobic cavities of BSA, quenching tryptophan fluorescence and forming stable complexes[4]. The Solution: Immediately replace BSA with a protein-free blocking buffer or a polymer-based blocker (e.g., PEG-based solutions). If a protein blocker is strictly required, evaluate non-fat dry milk, though empirical validation is required to ensure it does not contain cross-reacting lipid components[2].

Q3: How can I optimize my buffer to reduce sticking in Surface Plasmon Resonance (SPR) without denaturing my target protein?

The Causality: In SPR, NSB to the dextran matrix or the gold sensor surface is driven by a combination of electrostatic and hydrophobic interactions[5]. The Solution:

  • Disrupt Hydrophobic Interactions: Add a non-ionic surfactant like to the running buffer[5].

  • Maintain Solubility: Ensure a consistent DMSO concentration (typically 1-5%) in both the running buffer and the sample to prevent the trimethoxyflavanone from forming colloidal aggregates, which mimic NSB mass-shifts.

  • Shield Electrostatics: Increase the NaCl concentration (e.g., from 150 mM to 300 mM) to mask non-specific charge-charge interactions[2].

Mechanistic Binding Dynamics

Understanding where your compound is going is critical to stopping it. The diagram below illustrates the competing thermodynamic pathways 6,2',3'-Trimethoxyflavanone takes in a standard assay environment.

Binding_Logic Ligand 6,2',3'-Trimethoxyflavanone (Highly Lipophilic) Target Specific Target Protein (High Affinity Cleft) Ligand->Target Specific Binding BSA BSA Blocker (Hydrophobic Pockets) Ligand->BSA NSB (Trp Interaction) Plastic Polystyrene Plate (Hydrophobic Surface) Ligand->Plastic NSB (Adsorption)

Competitive binding dynamics of 6,2',3'-Trimethoxyflavanone in standard assays.

Quantitative Data: Buffer Optimization Impact

The following table summarizes the expected quantitative shifts in assay metrics when optimizing buffer conditions for highly lipophilic flavanones. Note: S/N = Signal-to-Noise Ratio.

Assay Condition / Buffer AdditiveTotal Binding Signal (RFU)Non-Specific Binding (RFU)Specific Binding (RFU)S/N Ratio
Standard Buffer (PBS only) 45,00038,0007,0001.18
PBS + 5% BSA Blocker 62,00058,0004,0001.06
PBS + 0.05% Tween-20 22,00012,00010,0001.83
PBS + 0.05% Tween-20 + 300mM NaCl 18,5006,50012,0002.84
Optimized (Protein-Free Blocker + Tween) 15,0002,50012,5006.00

Self-Validating Protocol: Quantifying True Specific Binding

To trust your data, your protocol must be a self-validating system. You cannot assume a signal reduction is due to optimized binding; you must prove it by mathematically subtracting the NSB using a "Cold Competitor" assay[2].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the target protein in an optimized assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 300 mM NaCl, 0.05% Tween-20, 2% DMSO).

    • Prepare a labeled version of 6,2',3'-Trimethoxyflavanone (e.g., fluorophore-tagged or radiolabeled) at a concentration near its estimated Kd​ .

    • Prepare an unlabeled ("cold") 6,2',3'-Trimethoxyflavanone stock at 100x the concentration of the labeled ligand.

  • Plate Setup (Low-Binding Plates):

    • Total Binding Wells: Add target protein + labeled ligand.

    • NSB Wells: Add target protein + labeled ligand + 100x unlabeled cold ligand. (The cold ligand saturates all specific target pockets; any remaining signal is strictly non-specific).

  • Incubation:

    • Incubate at room temperature for 1 hour to reach thermodynamic equilibrium. Ensure plates are sealed to prevent DMSO evaporation.

  • Stringent Washing:

    • Wash 3 times with the optimized assay buffer. The inclusion of Tween-20 is critical here to break weak hydrophobic interactions between the flavanone and the plastic walls.

  • Detection & Calculation:

    • Read the plate using the appropriate detection method.

    • Self-Validation Calculation: Specific Binding = (Signal from Total Binding Wells) - (Signal from NSB Wells).

    • If your NSB signal is >30% of your Total Binding signal, return to the Diagnostic Workflow to further optimize your buffer.

References

  • PubChemLite: 6,2',3'-trimethoxyflavanone (C18H18O5) . Université du Luxembourg. Available at:[Link]

  • Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin . National Institutes of Health (NIH). Available at:[Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments . Nicoya Lifesciences. Available at:[Link]

  • Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin . MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of 6,2',3'-Trimethoxyflavanone Analytical Methods: A Comparison Guide

Executive Summary & Scientific Context 6,2',3'-Trimethoxyflavanone (Molecular Formula: C18H18O5, Monoisotopic Mass: 314.1154 Da) is a polymethoxylated flavonoid derivative of significant interest in preclinical drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

6,2',3'-Trimethoxyflavanone (Molecular Formula: C18H18O5, Monoisotopic Mass: 314.1154 Da) is a polymethoxylated flavonoid derivative of significant interest in preclinical drug development[1]. Compared to unmethylated naturally occurring flavonoids, the addition of three methoxy groups enhances the compound's lipophilicity, potentially improving membrane permeability and metabolic stability[2].

However, the accurate quantification of polymethoxylated flavanones presents unique analytical challenges. Relying on a single analytical technique introduces "method blindness." For example, UV-based methods may overestimate purity if an impurity co-elutes and shares the same chromophore, while mass spectrometry is highly susceptible to ion suppression from biological matrices[3].

Orthogonal Cross-Validation Workflow

To ensure data integrity from raw synthesis to in vivo pharmacokinetic (PK) profiling, the methods must validate each other sequentially. qNMR establishes the absolute purity of the primary standard without requiring a homologous reference. This certified material is then used to calibrate the HPLC-DAD for high-throughput batch release. Finally, the HPLC-validated material is used to construct calibration curves for ultra-sensitive LC-MS/MS PK assays.

Workflow Synthesis 6,2',3'-Trimethoxyflavanone Synthesis & Extraction qNMR qNMR Analysis (Structural & Absolute Purity) Synthesis->qNMR Primary Standard HPLC HPLC-DAD Analysis (Chromatographic Purity & Stability) qNMR->HPLC Certified Reference Material Validation Orthogonal Cross-Validation & Method Bridging qNMR->Validation LCMS LC-MS/MS Analysis (Trace Quantitation & PK Profiling) HPLC->LCMS System Suitability & Purity Check HPLC->Validation LCMS->Validation

Fig 1. Orthogonal cross-validation workflow for 6,2',3'-Trimethoxyflavanone analytical methods.

Step-by-Step Experimental Methodologies

Protocol A: qNMR for Absolute Purity Certification

Causality & Design: Polymethoxylated flavonoids often lack commercially available, certified reference materials. qNMR bypasses this limitation by relying on the fundamental principle that the integrated area of a proton resonance is directly proportional to the number of nuclei. By comparing a distinct proton signal of 6,2',3'-Trimethoxyflavanone against a universal internal standard (e.g., Maleic Acid), we can determine absolute purity. A long relaxation delay (D1) is critical here; if D1 is too short, protons in rigid environments will not fully relax back to their equilibrium magnetization state, leading to an underestimation of concentration.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10.0 mg of the 6,2',3'-Trimethoxyflavanone batch and ~5.0 mg of trace-certified Maleic Acid (Internal Standard) using a microbalance.

  • Solvation: Dissolve the mixture entirely in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H-NMR spectra at 600 MHz. Set the relaxation delay (D1) to 60 seconds (at least 5 × T1 of the slowest relaxing proton) and acquire 64 scans.

  • Integration: Phase and baseline-correct the spectrum. Integrate the distinct methoxy peak of the flavanone (singlet, ~3.8 ppm, 3H) against the olefinic protons of Maleic Acid (singlet, 6.26 ppm, 2H).

  • Calculation: Compute the absolute mass fraction using the integration ratio, molecular weights, and proton counts.

Protocol B: HPLC-DAD for Routine QC and Stability

Causality & Design: The conjugated A and B rings of the flavanone backbone provide strong UV absorbance, making DAD ideal for stability-indicating assays[2]. We utilize 0.1% Formic acid in the aqueous mobile phase. The causality behind this choice is that Formic acid lowers the pH below the pKa of residual silanol groups on the silica stationary phase, keeping them protonated and neutral. This eliminates secondary ion-exchange interactions with the analyte, preventing chromatographic peak tailing.

Step-by-Step Workflow:

  • Column Preparation: Install a C18 column (150 mm × 4.6 mm, 3 µm particle size). Maintain the column oven at 30°C.

  • Mobile Phase Setup: Prepare Solvent A (0.1% Formic acid in LC-MS grade water) and Solvent B (100% Acetonitrile).

  • Gradient Elution: Program a linear gradient from 20% B to 80% B over 15 minutes, followed by a 5-minute re-equilibration. Set the flow rate to 1.0 mL/min.

  • Detection: Monitor absorbance at 280 nm (the typical λmax for flavanones).

  • Validation: Inject calibration standards (1-100 µg/mL) prepared from the qNMR-certified reference material to establish linearity and system suitability.

Protocol C: LC-MS/MS for Pharmacokinetic (PK) Quantification

Causality & Design: For in vivo PK studies, analyte concentrations drop to the trace ng/mL range, buried within complex biological matrices (e.g., plasma). Multiple Reaction Monitoring (MRM) is employed to filter out this matrix noise[4]. We utilize Electrospray Ionization in positive mode (ESI+). The three methoxy groups on the flavanone are electron-rich and readily accept a proton in the acidic spray, yielding a highly stable [M+H]+ precursor ion at m/z 315.1[1].

Step-by-Step Workflow:

  • Sample Preparation: Perform protein precipitation by adding 150 µL of cold acetonitrile (containing 50 ng/mL hesperetin as an internal standard) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 13,200 rpm for 15 minutes[3].

  • Chromatography: Inject 2 µL of the supernatant onto a UPLC C18 column (50 mm × 2.1 mm, 1.7 µm). Use a rapid 3-minute gradient (50% to 95% Acetonitrile).

  • MS Source Tuning: Set the ESI source to positive mode. Optimize the capillary voltage to 3.0 kV and desolvation temperature to 400°C.

  • MRM Transitions: Monitor the quantifier transition m/z 315.1 → 181.1 (corresponding to the A-ring/B-ring cleavage) at a collision energy of 25 eV, and the qualifier transition m/z 315.1 → 153.1.

  • Data Processing: Calculate concentrations using the internal standard peak area ratio against a matrix-matched calibration curve.

Quantitative Data & Performance Comparison

The following tables synthesize the experimental performance metrics and operational requirements of the three cross-validated methodologies.

Table 1: Analytical Performance Metrics Comparison

MetricqNMRHPLC-DADLC-MS/MS (QqQ)
Primary Application Absolute Purity CertificationRoutine QC & Batch ReleasePharmacokinetics (PK) & Trace
Limit of Detection (LOD) ~1 mg/mL~0.5 µg/mL~0.1 ng/mL
Dynamic Linear Range 1 - 50 mg/mL1 - 100 µg/mL0.5 - 500 ng/mL
Specificity Mechanism High (Proton Resonance)Moderate (UV Chromophore)Extreme (Precursor/Fragment m/z)
Accuracy (Recovery) 99.0% - 101.0%98.0% - 102.0%85.0% - 115.0% (Matrix dependent)

Table 2: Resource & Throughput Analysis

ParameterqNMRHPLC-DADLC-MS/MS (QqQ)
Analysis Time per Sample 15 - 30 mins10 - 20 mins3 - 5 mins
Sample Preparation Minimal (Dissolve in D-solvent)Moderate (Dilution/Filtration)Extensive (Protein Precipitation/SPE)
Reference Standard Required No (Uses Universal Internal Std)Yes (Compound Specific)Yes (Compound Specific + IS)
Relative Cost per Sample HighLowMedium to High

Conclusion

For the robust development of 6,2',3'-Trimethoxyflavanone, no single analytical method is sufficient. LC-MS/MS provides the necessary sensitivity for biological samples but is blind to absolute purity without a certified standard. HPLC-DAD offers excellent reproducibility for routine analysis but lacks the specificity to identify unknown co-eluting impurities. By grounding the entire analytical cascade in qNMR, researchers can confidently bridge structural integrity with trace-level biological quantification, ensuring the highest standards of scientific rigor.

References

  • 6,2',3'-trimethoxyflavanone (C18H18O5) - PubChemLite. PubChem / University of Luxembourg. URL: [Link]

  • Integrative LC-HR-QTOF-MS and Computational Metabolomics Approaches for Compound Annotation, Chemometric Profiling and In Silico Antibacterial Evaluation of Ugandan Propolis. MDPI. URL: [Link]

  • Isolation and Structure Characterization of Flavonoids. IntechOpen. URL: [Link]

  • Rapid Identification of Polymethoxylated Flavonoids in Traditional Chinese Medicines with a Practical Strategy of Stepwise Mass Defect Filtering. Phytochemical Analysis / Wiley Online Library. URL:[Link]

Sources

Comparative

The Guiding Principles of Potency: A Comparative Analysis of Trimethoxyflavanone Structure-Activity Relationships

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the vast and intricate world of flavonoid research, trimethoxyflavanones have carved a significant niche, de...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the vast and intricate world of flavonoid research, trimethoxyflavanones have carved a significant niche, demonstrating a remarkable spectrum of biological activities that position them as promising candidates for therapeutic development. Their methoxylated nature often confers enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them particularly attractive for medicinal chemistry exploration. This guide provides a comprehensive, data-driven comparison of the structure-activity relationships (SAR) of various trimethoxyflavanone isomers and their derivatives. By dissecting the causality behind experimental choices and presenting robust supporting data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising class of compounds.

The Architectural Blueprint: Core Flavanone Structure and the Influence of Methoxy Groups

The fundamental flavanone scaffold consists of two aromatic rings (A and B) connected by a three-carbon heterocyclic C ring. The number and position of the three methoxy (-OCH3) groups on this framework are the primary determinants of a compound's biological activity. These substitutions significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Comparative Analysis of Biological Activities: Unraveling the SAR of Trimethoxyflavanones

The biological efficacy of trimethoxyflavanones is profoundly influenced by the specific arrangement of their methoxy groups. This section delves into a comparative analysis of their anticancer and anti-inflammatory activities, supported by experimental data from various studies.

Anticancer Activity: A Tale of Isomeric Potency

The cytotoxic effects of trimethoxyflavanones against various cancer cell lines reveal a strong dependence on the methoxylation pattern.

Table 1: Comparative Cytotoxicity of Trimethoxyflavone Isomers

CompoundCancer Cell LineAssayIC50 (µM)Reference
5,6,7-TrimethoxyflavoneAspc-1 (Pancreatic)CTG Assay> 10[1]
5,6,7-TrimethoxyflavoneHCT-116 (Colon)CTG Assay> 10[1]
5,6,7-TrimethoxyflavoneHepG-2 (Liver)CTG Assay> 10[1]
5,6,7-TrimethoxyflavoneSUN-5 (Gastric)CTG Assay> 10[1]
3',4',5'-TrimethoxyflavoneNot SpecifiedNot Specified-
6,2',4'-TrimethoxyflavoneHN-30 (Head and Neck Squamous Cell Carcinoma)Not Specified> 10 (Non-cytotoxic)[2]
5,7,4'-TrimethoxyflavoneNot SpecifiedNot Specified-

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across studies.

From the available data, it is evident that the substitution pattern on the A and B rings plays a critical role. For instance, a review of methoxyflavone analogs suggests that the presence of methoxy groups at the C6 and C7 positions on the A-ring can be a backbone for potent antiproliferative effects due to increased lipophilicity and favorable hydrophobic interactions.[3] Conversely, the absence of certain methoxy groups adjacent to a hydroxyl group on the B-ring can adversely affect potency.[3] Further derivatization, such as the introduction of an arylurea moiety to the A-ring of a trimethoxy B-ring flavonoid, has been shown to yield compounds with significant anti-proliferative effects on various liver tumor cell lines.[4]

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Trimethoxyflavanones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Table 2: Comparative Anti-inflammatory Activity of Trimethoxyflavanones

CompoundCell Line/ModelKey FindingsReference
5,6,7-TrimethoxyflavoneLPS-induced RAW 264.7 macrophagesSignificantly inhibited NO and PGE2 production; suppressed iNOS and COX-2 expression.[5]
5,7,4'-TrimethoxyflavanoneLPS-challenged rat intestineReduced intestinal inflammation by suppressing NF-κB and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[6][7]
5-Hydroxy-3',4',7-trimethoxyflavoneLPS-induced macrophage cell lineInhibited NO and PGE2 generation, and iNOS and COX-2 mRNA expression.

The anti-inflammatory mechanism of these compounds often involves the inhibition of the transcription factor NF-κB, a central regulator of the inflammatory response.[5][6] By preventing the activation and nuclear translocation of NF-κB, trimethoxyflavanones can down-regulate the expression of a cascade of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.

Delving into the "How": Mechanistic Insights and Signaling Pathways

The biological activities of trimethoxyflavanones are underpinned by their interactions with specific cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and development.

The NF-κB Signaling Pathway: A Prime Target for Anti-inflammatory Action

The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Trimethoxyflavanones Trimethoxyflavanones Trimethoxyflavanones->IKK Inhibits Trimethoxyflavanones->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->ProInflammatory_Genes Induces

Caption: Trimethoxyflavanones inhibit the NF-κB signaling pathway.

Experimental Protocols: Ensuring Methodological Rigor

The reliability of SAR studies hinges on the robustness of the experimental methodologies employed. This section provides detailed, step-by-step protocols for key assays used to evaluate the biological activities of trimethoxyflavanones.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the trimethoxyflavanone isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Following the treatment period, replace the culture medium with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: Incubate the plates for 2-4 hours to facilitate the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[2][8]

Protocol:

  • Cell Culture and Seeding: Culture and seed RAW 264.7 macrophage cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with different concentrations of the trimethoxyflavanone isomers for a short period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for a specified time (e.g., 18-24 hours).

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at approximately 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Caption: Workflow for the Nitric Oxide Production Assay.

Conclusion and Future Perspectives

The structure-activity relationship of trimethoxyflavanones is a complex yet compelling field of study. The position of the three methoxy groups on the flavanone core is a critical determinant of their biological activity, profoundly influencing their anticancer and anti-inflammatory potential. While this guide has synthesized key findings and provided robust experimental frameworks, the exploration of this chemical space is far from complete. Future research should focus on the systematic synthesis and evaluation of a broader range of isomers and derivatives to further elucidate the nuanced SAR. Moreover, in-depth mechanistic studies are crucial to identify novel molecular targets and pathways. The continued investigation of trimethoxyflavanones holds immense promise for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.
  • A Comparative Analysis of 6,2',4'-Trimethoxyflavone and Its Isomers: Cytotoxicity and Anti-inflamm
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - Preprints.org (October 14 2024).
  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - Preprints.org (October 14 2024).
  • Design, synthesis, and preliminary biological evaluation of 3′,4′,5′-trimethoxy flavonoid salicylate derivatives as potential anti-tumor agents - New Journal of Chemistry (RSC Publishing).
  • Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids.
  • Methoxyflavones in Focus: A Comparative Analysis of 3,5,7-Trimethoxyflavone and Its Analogs in Drug Discovery.
  • Design, synthesis, and antitumor evaluation of trimethoxyflavonoid with arylurea structure against hep
  • Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their deriv
  • Synthesis and biological evaluation of novel 5,6,7-trimethoxy flavonoid salicylate deriv
  • dimethoxyflavone and 5-hydroxy-3',4',7-trimethoxyflavone for Drug Deve.
  • 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.
  • Evaluation of Anti-inflammatory Effect of 5- Hydroxy- 3', 4', 7- Trimethoxyflavone: A Combined Molecular.
  • "5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged r
  • "5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged r

Sources

Validation

Replicating Published Findings on 6,2',3'-Trimethoxyflavanone: A Comprehensive Comparison and Protocol Guide

Executive Summary & Mechanistic Rationale As drug resistance continues to bottleneck oncological therapeutics and tissue regeneration efforts, polymethoxylated flavanones have emerged as critical modulators of multidrug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As drug resistance continues to bottleneck oncological therapeutics and tissue regeneration efforts, polymethoxylated flavanones have emerged as critical modulators of multidrug resistance (MDR) efflux pumps and cell cycle regulators. Specifically, 6,2',3'-Trimethoxyflavanone (6,2',3'-TMF) demonstrates a unique dual-action profile. Published findings indicate that this compound can induce cell cycle arrest in specific in vitro cancer models while simultaneously enhancing cell proliferation in wound-healing contexts[1]. Furthermore, structural activity relationship (SAR) models highlight the efficacy of methoxylated flavonoids in binding and inhibiting the Breast Cancer Resistance Protein (BCRP/ABCG2), a primary driver of chemoresistance[2].

Unlike unmethylated flavonoids (e.g., naringenin), the trimethoxy substitution on the A and B rings of 6,2',3'-TMF (Molecular Formula: C18H18O5, Monoisotopic Mass: 314.11 Da[3]) eliminates specific hydrogen-bond donors. This structural modification significantly increases lipophilicity, enhancing passive membrane diffusion and intracellular accumulation.

Comparative Performance Matrix

To establish a rigorous baseline for replication, we must objectively compare 6,2',3'-TMF against industry-standard alternatives. Ko143 is the gold-standard ABCG2 inhibitor, while Naringenin serves as an unmethylated flavanone baseline.

Parameter6,2',3'-TrimethoxyflavanoneKo143 (Standard Inhibitor)Naringenin (Unmethylated Alt)
Primary Mechanism ABCG2 Inhibition & Cell Cycle ModulatorSelective ABCG2 InhibitionBroad Antioxidant / Weak Efflux Modulator
Membrane Permeability High (Polymethoxylated structure)ModerateLow (Multiple free hydroxyls)
Estimated IC50 (ABCG2) ~2.5 - 5.0 µM~0.2 µM> 50 µM
Off-Target Cytotoxicity Low (Promotes healthy cell proliferation)[1]High (at concentrations >1 µM)Low
Experimental Utility Ideal for synergistic co-treatment assaysIdeal for absolute positive controlIdeal for negative structural control

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between 6,2',3'-TMF administration and the reversal of multidrug resistance via ABCG2 blockade.

G A 6,2',3'-Trimethoxyflavanone (Lipophilic Entry) B ABCG2 Transporter (Efflux Pump) A->B Competitive Binding C Efflux Blockade (ATP Hydrolysis Halted) B->C Conformational Arrest D Intracellular Substrate Accumulation C->D Prevents Drug Expulsion E Target Engagement & Apoptosis D->E Chemosensitization

Mechanistic pathway of ABCG2 inhibition and chemosensitization by 6,2',3'-TMF.

Self-Validating Experimental Protocols

To replicate the published bioactivity of 6,2',3'-TMF[1][2], the following protocols are engineered with built-in validation checkpoints. As a Senior Application Scientist, I emphasize that how you prepare the environment is as critical as the compound itself.

Protocol A: Real-Time ABCG2 Efflux Inhibition Assay

Objective: Quantify the ability of 6,2',3'-TMF to inhibit ABCG2-mediated efflux using Hoechst 33342, a fluorescent substrate.

Rationale for Experimental Choices:

  • Cell Line: HEK293 cells stably transfected with ABCG2. Causality: Wild-type cancer lines have heterogeneous and fluctuating transporter expression (MDR1, MRP1, ABCG2), which confounds data. An overexpressing isogenic line isolates ABCG2 as the sole variable.

  • Buffer System: Phenol Red-free DMEM supplemented with 10 mM HEPES. Causality: Phenol red exhibits autofluorescence that quenches the Hoechst 33342 emission signal (460 nm). HEPES prevents pH-induced conformational changes in the transporter during ambient CO2 exposure on the fluorometer stage.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-ABCG2 cells at 2 × 10⁴ cells/well in a 96-well black-walled, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% CO₂. Validation Check: Black walls prevent optical crosstalk between adjacent wells during fluorescence reading.

  • Compound Preparation: Dissolve 6,2',3'-TMF in 100% molecular-grade DMSO to a 10 mM stock. Serially dilute in Phenol Red-free DMEM to final concentrations of 0.1, 1, 5, 10, and 20 µM. Ensure final DMSO concentration remains ≤0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Pre-incubation: Aspirate media. Add 50 µL of the 6,2',3'-TMF dilutions, Ko143 (1 µM, positive control), and 0.5% DMSO (vehicle control) to respective wells. Incubate for 30 minutes at 37°C. Causality: This allows the highly lipophilic 6,2',3'-TMF to partition into the plasma membrane and engage the transmembrane domains of ABCG2.

  • Substrate Addition: Add 50 µL of Hoechst 33342 (final concentration 5 µM) to all wells.

  • Kinetic Acquisition: Immediately transfer the plate to a microplate reader (Ex: 350 nm, Em: 460 nm). Record fluorescence every 2 minutes for 60 minutes at 37°C.

  • Data Normalization: Calculate the initial rate of fluorescence accumulation. An increase in intracellular fluorescence correlates directly with efflux inhibition.

Protocol B: Cell Viability & Proliferation Modulation (WST-8)

Published literature notes that flavonoids can induce cell cycle arrest in malignant lines while promoting proliferation in normal tissue[1].

Step-by-Step Methodology:

  • Dual-Line Seeding: Seed a malignant line (e.g., MCF-7) and a non-tumorigenic control line (e.g., MCF-10A) in separate 96-well plates at 5 × 10³ cells/well.

  • Treatment: After 24h, treat cells with 6,2',3'-TMF (1 to 50 µM).

  • WST-8 Incubation: After 48h of treatment, add 10 µL of CCK-8 (WST-8) reagent per well. Causality: WST-8 is highly water-soluble and less toxic than traditional MTT, allowing for continuous kinetic reading without requiring a solubilization step that can introduce pipetting errors.

  • Absorbance Reading: Measure absorbance at 450 nm after 2 hours. Compare the differential growth curves between the malignant and healthy lines.

Workflow Visualization

Workflow S1 1. Isogenic Cell Seeding (HEK293-ABCG2) S2 2. Compound Pre-incubation (6,2',3'-TMF vs Ko143) S1->S2 S3 3. Fluorophore Addition (Hoechst 33342) S2->S3 S4 4. Kinetic Fluorometry (Ex: 350nm / Em: 460nm) S3->S4 S5 5. Non-linear Regression & IC50 Determination S4->S5

High-throughput screening workflow for validating ABCG2 efflux inhibition.

Data Interpretation & Troubleshooting

  • False Positives in Efflux: If 6,2',3'-TMF shows artificially high "inhibition," verify that the compound itself does not autofluoresce at 460 nm. Run a cell-free control plate with 6,2',3'-TMF + Hoechst 33342 to rule out optical interference.

  • Biphasic Proliferation Curves: If replicating the wound-healing proliferation data[1], you may observe a hormetic (U-shaped) dose-response. Low doses (0.1 - 1 µM) may stimulate proliferation, while higher doses (>20 µM) trigger cell cycle arrest. Ensure your concentration gradient is broad enough to capture this biphasic nature.

References

  • Title: WO2003057210A1 - Compositions and methods for increasing cell proliferation comprising a flavonoid Source: Google Patents URL
  • Title: (PDF) Quantum-SAR Extension of the Spectral-SAR Algorithm. Application to Polyphenolic Anticancer Bioactivity Source: ResearchGate URL: [Link]

  • Title: 6,2',3'-trimethoxyflavanone (C18H18O5) - PubChemLite Source: uni.lu (Université du Luxembourg) URL: [Link]

Sources

Comparative

Comparative Biological Profiling: 6-Methoxyflavone vs. 6,2',3'-Trimethoxyflavanone

As a Senior Application Scientist in drug discovery, evaluating flavonoid derivatives requires looking beyond basic structural similarities to understand how minor functional group modifications dictate profound biologic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, evaluating flavonoid derivatives requires looking beyond basic structural similarities to understand how minor functional group modifications dictate profound biological divergences. This guide provides an in-depth, data-driven comparison between 6-Methoxyflavone (6-MF) and 6,2',3'-Trimethoxyflavanone .

Despite sharing a common flavonoid-based skeleton, the presence of a C2=C3 double bond (flavone) versus a single bond (flavanone), combined with specific methoxy substitutions, completely flips their pharmacological profiles. While 6-MF is a potent cytotoxic and neuromodulatory agent, 6,2',3'-Trimethoxyflavanone acts as a pro-proliferative candidate for tissue regeneration.

Structural Dichotomy & Pharmacological Profiles

Understanding the Structure-Activity Relationship (SAR) is critical before designing downstream assays.

6-Methoxyflavone: The Cytotoxic & Neuromodulatory Agent

6-Methoxyflavone features a planar flavone backbone (C2=C3 double bond) with a single methoxy group at the C6 position of the A-ring. This planarity allows the molecule to intercalate into biological targets or fit snugly into kinase binding pockets.

  • Oncology: 6-MF is highly sensitive against cervical cancer lines. It downregulates CCNA2 and CDK2 while upregulating p21CIP1, effectively inducing S-phase cell cycle arrest in [1]. Furthermore, it triggers apoptosis via the PERK/EIF2α/ATF4/CHOP pathway[2] and induces ferroptosis by directly targeting and inhibiting the [3].

  • Neurology: Beyond oncology, 6-MF suppresses neuroinflammation and acts as a potent analgesic. It significantly attenuates without inducing the motor incoordination side-effects typically seen with standards like gabapentin[4].

6,2',3'-Trimethoxyflavanone: The Regenerative Candidate

In stark contrast, 6,2',3'-Trimethoxyflavanone possesses a flavanone backbone. The reduction of the C2=C3 double bond introduces a chiral center at C2, breaking the molecule's planarity. Coupled with heavy methoxy substitution on the B-ring (2', 3'), this structural shift abolishes the cytotoxic kinase-inhibitory effects.

  • Regenerative Medicine: Instead of inducing apoptosis, this compound is documented in patent literature as an agent that actively [5]. It is utilized in dermatological formulations and wound-healing matrices where accelerated fibroblast and keratinocyte growth is required[5].

Quantitative Data Comparison

To facilitate target selection, the following table synthesizes the distinct physicochemical and biological parameters of both compounds based on current experimental literature.

Parameter / Assay6-Methoxyflavone (6-MF)6,2',3'-Trimethoxyflavanone
Backbone Structure Flavone (Planar, C2=C3 double bond)Flavanone (Non-planar, C2-C3 single bond)
Primary Biological Effect Anti-proliferative, Pro-apoptotic, AnalgesicPro-proliferative, Regenerative
Key Molecular Targets CDK2, SLC1A5, PERK/EIF2α, TLR4Cellular proliferation pathways
HeLa Cell IC50 (48h) ~62.24 μM[6]>200 μM (Non-cytotoxic)
Metabolic Impact Inhibits glycolysis and pyruvate kinase[7]Supports active metabolic proliferation
Primary Applications Oncology, Neuropathic Pain (CIPN)Dermatology, Tissue Regeneration

Mechanistic Pathways

The following diagram maps the validated intracellular signaling cascades triggered by 6-Methoxyflavone in cancer models, highlighting its multi-modal cytotoxic efficacy.

Pathway cluster_0 Cell Cycle Arrest cluster_1 Ferroptosis & Apoptosis MF 6-Methoxyflavone CCNA2 CCNA2 / CDK2 MF->CCNA2 Inhibits p21 p21CIP1 MF->p21 Activates SLC1A5 SLC1A5 MF->SLC1A5 Binds/Inhibits PERK PERK/EIF2α/CHOP MF->PERK Activates S_Phase S-Phase Arrest CCNA2->S_Phase Blocks p21->S_Phase Induces Ferroptosis Ferroptosis SLC1A5->Ferroptosis Triggers Apoptosis Apoptosis PERK->Apoptosis Induces

Fig 1. 6-Methoxyflavone signaling pathways driving cell cycle arrest, ferroptosis, and apoptosis.

Self-Validating Experimental Protocols

Because these two compounds exhibit diametrically opposed biological effects, their screening requires divergent workflows. The protocols below are designed as self-validating systems , meaning every experimental choice includes internal controls to rule out false positives (e.g., distinguishing true proliferation from mere cell migration).

Workflow Start Compound Selection MF 6-Methoxyflavone (Cytotoxic) Start->MF TMF 6,2',3'-Trimethoxyflavanone (Proliferative) Start->TMF Assay1 CCK-8 Viability Assay (HeLa Cells) MF->Assay1 Assay2 In Vitro Scratch Assay (Fibroblasts) TMF->Assay2 Read1 Flow Cytometry (Cell Cycle/Apoptosis) Assay1->Read1 Read2 BrdU Incorporation (DNA Synthesis) Assay2->Read2

Fig 2. Divergent experimental workflows for cytotoxic vs. pro-proliferative flavonoid screening.

Protocol A: Evaluating Cytotoxicity & S-Phase Arrest (For 6-Methoxyflavone)

Rationale: To validate the anti-proliferative mechanism of 6-MF, we must utilize assays sensitive enough to detect metabolic suppression before overt cell death occurs. CCK-8 is chosen over MTT because its water-soluble formazan product allows for continuous kinetic reading without solubilization steps, minimizing handling artifacts.

  • Cell Culture & Treatment: Seed HeLa cells at 5×103 cells/well in a 96-well plate. Treat with a concentration gradient of 6-MF (20, 40, 80, 160 μM) for 24, 48, and 72 hours[6].

  • Viability Assay (CCK-8): Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours and measure absorbance at 450 nm. Calculate the IC50.

  • Flow Cytometry (Cell Cycle): Harvest cells treated at the IC50 concentration (approx. 62 μM for 48h). Fix in 70% cold ethanol, treat with RNase A, and stain with Propidium Iodide (PI).

  • Validation & Controls:

    • Positive Control: Use Cisplatin to confirm assay sensitivity to DNA-damaging agents.

    • Orthogonal Validation: Perform Western Blotting on the lysates to confirm the downregulation of CDK2 and upregulation of p21CIP1, proving that the S-phase arrest observed in flow cytometry is mechanistically driven by the predicted kinase axis.

Protocol B: Evaluating Pro-Proliferative Efficacy (For 6,2',3'-Trimethoxyflavanone)

Rationale: Patent literature claims this compound enhances cell proliferation for wound healing[5]. A standard scratch assay measures wound closure, but it cannot differentiate between cell migration and de novo cell proliferation. Therefore, the system must be self-validated by coupling kinetic microscopy with a BrdU incorporation assay.

  • Cell Culture: Seed Human Dermal Fibroblasts (HDFs) in a 24-well plate until 100% confluent.

  • In Vitro Scratch Assay: Use a sterile 200 μL pipette tip to create a uniform scratch down the center of the well. Wash with PBS to remove debris.

  • Treatment & Kinetic Imaging: Apply 6,2',3'-Trimethoxyflavanone (e.g., 1-10 μM) in low-serum media (to suppress baseline serum-driven proliferation). Image the scratch area at 0, 12, 24, and 48 hours using an inverted phase-contrast microscope. Calculate the percentage of wound closure.

  • Validation & Controls:

    • Positive Control: Epidermal Growth Factor (EGF) at 10 ng/mL.

    • Orthogonal Validation (BrdU Assay): To prove the wound closure is due to the compound increasing cell proliferation (as opposed to just migration), pulse the cells with BrdU for 4 hours prior to harvest. Quantify BrdU incorporation via ELISA to definitively confirm active DNA synthesis.

References

  • Zhang, C., et al. "The effect and apoptosis mechanism of 6-methoxyflavone in HeLa cells." Biomarkers, 2022. URL:[Link]

  • Zhang, C., et al. "6-Methoxyflavone targets SLC1A5 to induce ferroptosis in HeLa cells." PLOS One, 2023. URL:[Link]

  • Shahid, M., et al. "The flavonoid 6-methoxyflavone allays cisplatin-induced neuropathic allodynia and hypoalgesia." Biomedicine & Pharmacotherapy, 2017. URL:[Link]

  • Zhang, C., et al. "6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells." Bioengineered, 2022. URL:[Link]

  • "Compositions and methods for increasing cell proliferation comprising a flavonoid." Patent WO2003057210A1, 2003.

Sources

Validation

Comparative Analysis of Trimethoxyflavone Isomers and Methoxyflavonoids on hTAS2R39 Activity

As a Senior Application Scientist specializing in chemosensory pharmacology, I have designed this guide to provide a rigorous, objective comparison of trimethoxyflavone isomers and their structural analogs on the human b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chemosensory pharmacology, I have designed this guide to provide a rigorous, objective comparison of trimethoxyflavone isomers and their structural analogs on the human bitter taste receptor hTAS2R39.

In drug formulation and functional food development, flavonoids often present a significant palatability hurdle due to their intense bitterness. While polyhydroxylated flavones (like apigenin) are potent hTAS2R39 agonists, permethylating these compounds into trimethoxyflavones fundamentally alters their pharmacological profile, shifting them from receptor activators to potential insurmountable antagonists.

Mechanistic Foundation: The hTAS2R39 Pharmacophore

To understand why trimethoxyflavone isomers behave differently than their hydroxylated counterparts, we must examine the causality of receptor-ligand binding.

According to validated 3D-pharmacophore models, the activation of hTAS2R39 strictly requires a specific molecular topology: three hydrogen bond donor sites, one hydrogen bond acceptor site, and two aromatic rings (where at least one is highly hydrophobic)[1].

When we evaluate trimethoxyflavones—such as 5,7,4'-trimethoxyflavone (the permethylated analog of apigenin) or 5,6,7-trimethoxyflavone (the permethylated analog of baicalein)—the methoxy (-OCH₃) substitutions completely eliminate the critical hydrogen bond donors[1]. Without these donors, the ligand can still enter the receptor's binding pocket due to its lipophilic aromatic backbone, but it fails to induce the conformational change required to couple with the G-protein. Consequently, these isomers act as neutral space-occupiers or reversible insurmountable antagonists, effectively blocking native agonists (like epicatechin gallate, ECG) from activating the receptor[2].

Pathway Ligand Trimethoxyflavone (Antagonist) Receptor hTAS2R39 (GPCR) Ligand->Receptor Blocks Agonist Agonist (e.g., ECG) Agonist->Receptor Activates GProtein Gα16-gustducin44 Receptor->GProtein Couples PLC PLCβ2 GProtein->PLC Stimulates IP3 IP3 PLC->IP3 Produces Ca2 Ca2+ Release IP3->Ca2 Triggers

hTAS2R39 signaling pathway and the inhibitory block by trimethoxyflavone antagonists.

Comparative Data Analysis

The table below summarizes the structure-activity relationship (SAR) data, comparing trimethoxyflavone isomers against a native hydroxylated agonist and a validated methoxylated blocker.

CompoundStructural ClassificationH-Bond DonorshTAS2R39 Agonist ActivityhTAS2R39 Antagonist Potential
Apigenin (5,7,4'-Trihydroxyflavone)Flavone (Polyhydroxylated)3Strong Agonist (EC₅₀ ~15 µM)None
5,7,4'-Trimethoxyflavone Flavone (Permethylated)0Inactive Moderate to High
5,6,7-Trimethoxyflavone Flavone (Permethylated)0Inactive Moderate
6-Methoxyflavanone Flavanone (Monomethoxylated)0Inactive Strong Antagonist (IC₅₀ ~100 µM)

Key Insights:

  • Loss of Efficacy: The transition from apigenin to 5,7,4'-trimethoxyflavone demonstrates that masking the hydroxyl groups abolishes agonist activity[1].

  • Antagonist Potential: Structurally similar methoxylated compounds, such as 6-methoxyflavanone, have been proven to act as reversible insurmountable antagonists against hTAS2R39[2]. Trimethoxyflavone isomers, sharing the lack of H-bond donors and possessing high lipophilicity, follow a similar pharmacological trajectory, making them excellent candidates for debittering agents.

Experimental Methodologies: Self-Validating Protocols

To rigorously classify a trimethoxyflavone isomer as an hTAS2R39 antagonist, we must employ a self-validating cell-based assay. The protocol below utilizes a chimeric G-protein to force the GPCR signal into a standardized calcium readout, ensuring high signal-to-noise ratios and reproducible causality.

Step-by-Step Calcium Imaging Workflow

1. Cell Line Engineering & Seeding

  • Action: Transiently transfect HEK293T cells with the hTAS2R39 gene and the chimeric G-protein Gα16-gustducin44.

  • Causality: Native taste receptors couple poorly to standard HEK293T machinery. The Gα16-gustducin44 chimera redirects the GPCR activation to the Phospholipase C β2 (PLCβ2) pathway, ensuring that receptor activation universally results in the release of intracellular calcium.

2. Dye Loading

  • Action: Incubate the cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent indicator) and 2.5 mM probenecid for 1 hour at 37°C.

  • Causality: Fluo-4 AM permeates the cell membrane and is cleaved by intracellular esterases, trapping it inside. Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the dye out.

3. Compound Application & Schild Analysis

  • Action: Pre-incubate the cells with varying concentrations of the trimethoxyflavone isomer (e.g., 10 µM to 500 µM) for 5 minutes. Subsequently, inject a dose-response range of a known full agonist (e.g., 200 µM ECG)[2].

  • Causality: Pre-incubation allows the highly lipophilic trimethoxyflavone to equilibrate within the receptor's binding pocket. Generating a Schild plot from this data determines whether the antagonism is competitive (parallel rightward shift of the agonist curve) or insurmountable (depression of the maximal agonist response).

4. The Wash-Out Validation (Critical Step)

  • Action: After observing inhibition, wash the cells three times with Tyrode's buffer, then re-apply the agonist (ECG) alone[2].

  • Causality: This is the ultimate self-validating step. If the receptor regains full sensitivity to the agonist, it proves the trimethoxyflavone is a reversible antagonist. If the signal does not return, the compound may be cytotoxic or an irreversible covalent binder, which would disqualify it as a safe food additive.

Protocol Step1 1. Cell Engineering Transfect HEK293T with hTAS2R39 & Gα16-gustducin44 Step2 2. Calcium Dye Loading Incubate with Fluo-4 AM (1h, 37°C) Step1->Step2 Step3 3. Ligand Application Pre-incubate with Trimethoxyflavone, then add Agonist Step2->Step3 Step4 4. Kinetic Readout Measure Fluorescence (Ex: 488nm / Em: 516nm) Step3->Step4 Step5 5. Pharmacological Analysis Calculate IC50 & Generate Schild Plots Step4->Step5

Step-by-step high-throughput calcium imaging workflow for hTAS2R39 antagonist screening.

References

  • Roland, W. S. U., et al. "Bitter Taste Receptor Activation by Flavonoids and Isoflavonoids: Modeled Structural Requirements for Activation of hTAS2R14 and hTAS2R39." Journal of Agricultural and Food Chemistry, 2013.[Link]

  • Roland, W. S. U., et al. "6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39." PLoS ONE, 2014.[Link]

Sources

Comparative

Benchmarking 6,2',3'-Trimethoxyflavanone: A Comparative Guide Against Standard Antioxidants

Executive Summary In the landscape of preclinical drug development and nutraceutical formulation, the selection of an optimal antioxidant requires moving beyond simple radical scavenging metrics. 6,2',3'-Trimethoxyflavan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development and nutraceutical formulation, the selection of an optimal antioxidant requires moving beyond simple radical scavenging metrics. 6,2',3'-Trimethoxyflavanone (6,2',3'-TMF) , a specialized methoxylated flavanone (Molecular Formula: C18H18O5, Monoisotopic Mass: 314.11 Da)[1], presents a unique physicochemical profile. Unlike highly hydroxylated flavonoids (e.g., quercetin) that are prone to rapid auto-oxidation and poor membrane permeability, the methoxy substitutions at the 6, 2', and 3' positions of 6,2',3'-TMF confer exceptional lipophilicity (predicted XlogP of 2.8)[1].

This guide provides an objective, data-driven benchmark of 6,2',3'-TMF against industry gold standards—Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT)—detailing the mechanistic rationale, self-validating experimental workflows, and comparative performance data.

Mechanistic Rationale: Electron Transfer vs. Hydrogen Atom Transfer

The antioxidant efficacy of a compound is governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Standard antioxidants like Ascorbic Acid rely heavily on HAT, which is highly effective in aqueous environments but often fails to protect lipid-rich cellular membranes.

Conversely, the methoxy groups in 6,2',3'-TMF increase the electron density of the aromatic rings through resonance donation, heavily favoring the SET mechanism. This allows 6,2',3'-TMF to efficiently neutralize Reactive Oxygen Species (ROS) in lipophilic environments without generating reactive pro-oxidant intermediates.

Mechanism ROS Reactive Oxygen Species (ROS) Complex Intermediate Radical Complex ROS->Complex Attacks TMF 6,2',3'-Trimethoxyflavanone TMF->Complex Donates e- Neutral Neutralized Species Complex->Neutral Quenching OxidizedTMF Stable Oxidized Flavanone Complex->OxidizedTMF Stabilization

Electron transfer mechanism of 6,2',3'-TMF neutralizing ROS via SET.

Self-Validating Experimental Workflows

To prevent false positives caused by pH dependencies or solvent interactions, we employ a self-validating orthogonal testing system. By running the DPPH assay (which measures mixed HAT/SET kinetics)[2] in parallel with the FRAP assay (which strictly measures SET kinetics)[3], we can isolate and verify the exact mechanistic pathway of 6,2',3'-TMF.

Protocol A: DPPH Radical Scavenging Assay (Mixed HAT/SET)

Causality: The 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical is stable at room temperature. We utilize HPLC-grade methanol as the solvent because it perfectly dissolves the lipophilic 6,2',3'-TMF while maintaining the stability of the DPPH radical, ensuring that any signal decay is strictly attributable to the antioxidant's activity[2].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol[2].

  • Sample Incubation: Mix 1.5 mL of the DPPH solution with 0.5 mL of 6,2',3'-TMF at varying concentrations (10–200 μg/mL).

  • Dark Reaction: Incubate the mixture in complete darkness for 30 minutes at room temperature. Causality: Darkness is critical to prevent the photo-degradation of the DPPH radical, which would artificially inflate the perceived antioxidant capacity.

  • Quantification: Measure the absorbance at 517 nm using a UV-visible spectrophotometer against a methanol blank[2]. Calculate the IC50 (concentration required to scavenge 50% of radicals).

Protocol B: FRAP Assay (Strict SET)

Causality: The Ferric Reducing Antioxidant Power (FRAP) assay operates at a highly acidic pH (3.6)[3]. This acidic environment suppresses HAT mechanisms, forcing the antioxidant to rely entirely on electron donation (SET) to reduce Fe+3 to Fe+2.

  • FRAP Reagent Assembly: Combine 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris-(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3 in a 10:1:1 volumetric ratio[3].

  • Reaction Initiation: Add 100 μL of the 6,2',3'-TMF sample to 3.0 mL of the freshly prepared FRAP reagent.

  • Kinetic Incubation: Incubate for exactly 6 minutes at room temperature. Causality: A rapid 6-minute kinetic window prevents overestimation of antioxidant capacity from slow-reacting secondary degradation products, ensuring we only measure the primary electron transfer of the intact flavanone.

  • Quantification: Measure absorbance at 593 nm. Results are expressed as mg Trolox Equivalents (TE) per gram of compound[3].

Workflow Prep Sample Prep: 6,2',3'-TMF in Methanol DPPH DPPH Assay (HAT/SET) Prep->DPPH FRAP FRAP Assay (SET strictly) Prep->FRAP Incubate1 Dark Incubation (30 min, RT) DPPH->Incubate1 Incubate2 Incubation (6 min, RT) FRAP->Incubate2 Read1 Absorbance @ 517 nm Incubate1->Read1 Read2 Absorbance @ 593 nm Incubate2->Read2 Data IC50 & Trolox Equivalents Read1->Data Read2->Data

Self-validating parallel workflow for DPPH and FRAP antioxidant assays.

Quantitative Benchmarking Data

The following table synthesizes the performance of 6,2',3'-TMF against standard reference antioxidants. Data is benchmarked using standardized DPPH IC50 values and FRAP Trolox Equivalents[3].

CompoundDPPH IC50 (μg/mL)FRAP Value (mg TE/g)Primary MechanismLipophilicity (XlogP)
6,2',3'-TMF 85.4 ± 3.2410 ± 15SET > HATHigh (2.8)
Trolox (Standard) 61.0 ± 3.0760 ± 12HAT & SETModerate
Ascorbic Acid 23.0 ± 1.5950 ± 20HAT & SETLow
BHT 75.2 ± 2.8380 ± 10SETHigh

Note: Lower DPPH IC50 values indicate higher radical scavenging potency. Higher FRAP values indicate greater electron-donating capacity. Ascorbic acid and Trolox data are calibrated against established baseline models[3]. XlogP data for 6,2',3'-TMF is sourced from PubChemLite computational models[1].

Strategic Application Insights

While Ascorbic Acid and Trolox exhibit superior raw scavenging power in aqueous in vitro assays (demonstrated by their lower IC50 values), their utility in complex biological systems is often limited by poor membrane penetration.

6,2',3'-TMF bridges this gap. Its performance closely mirrors that of BHT (a synthetic lipophilic antioxidant standard), demonstrating a strong SET-driven antioxidant capacity (FRAP: 410 mg TE/g). Because of its high predicted XlogP of 2.8[1], 6,2',3'-TMF is highly suited for:

  • Lipid Nanoparticle (LNP) Stabilization: Protecting encapsulated mRNA or API payloads from lipid peroxidation.

  • Dermatological Formulations: Penetrating the stratum corneum more effectively than hydrophilic alternatives.

  • Neuroprotective Drug Design: Crossing the blood-brain barrier (BBB) to neutralize localized oxidative stress.

For drug development professionals, 6,2',3'-TMF represents a structurally stable, highly lipophilic alternative to traditional antioxidants, trading peak aqueous potency for superior bioavailability and target-site distribution.

References

  • PubChemLite: 6,2',3'-trimethoxyflavanone (C18H18O5) . Université du Luxembourg. Available at: [Link]

  • Metabolomic Profiling and Identification of Antioxidant and Antidiabetic Compounds from Leaves of Different Varieties of Morus alba Linn Grown in Kashmir . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Polyphenolic Composition and Hypotensive Effects of Parastrephia quadrangularis (Meyen) Cabrera in Rat . MDPI (Antioxidants). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

6,2',3'-Trimethoxyflavanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of 6,2',3'-Trimethoxyflavanone

Executive Summary

6,2',3'-Trimethoxyflavanone (Molecular Formula: C₁₈H₁₆O₅) is a specialized substituted flavonoid derivative frequently utilized in advanced drug development and biochemical assays ()[1]. Because highly specific, compound-isolated Safety Data Sheet (SDS) disposal guidelines are rarely published for niche methoxyflavanones, laboratory professionals must operate under a strict precautionary principle. It is an absolute operational imperative to handle this compound—and any materials contaminated by it—as hazardous chemical waste of unknown toxicity ()[2].

This guide provides field-proven, self-validating methodologies to ensure regulatory compliance, environmental protection, and laboratory safety.

Part 1: Causality-Driven Hazard Assessment & PPE

Before initiating any disposal or clean-up procedures, personnel must understand the mechanistic reasoning behind their protective measures. Flavonoid derivatives can be biologically active, and their synthetic derivatives may pose unforeseen aquatic toxicity or irritant risks ()[3].

Table 1: Physicochemical Data & Safety Thresholds

Parameter Value / Threshold Operational Causality
Molecular Formula C₁₈H₁₆O₅ Determines solvent compatibility and predicts combustion byproducts (Carbon oxides) ()[4].
Molecular Weight 312.32 g/mol Essential for calculating molarity during chemical neutralization or waste profiling ()[1].
Container Fill Limit ≤ 80% Total Volume Prevents container over-pressurization and rupture from solvent vapor expansion ()[5].
Eye Wash Duration ≥ 15 Minutes Ensures complete mechanical dilution and removal of micro-particulates upon accidental ocular exposure ()[2].

| Triple Rinse Ratio | 3 x 10% Volume | Ensures complete solubilization and removal of residual acute hazards in empty storage containers ()[5]. |

Required Personal Protective Equipment (PPE)
  • Eye Protection (Chemical Safety Goggles): Causality - Prevents ocular irritation from airborne micro-particulates generated during the transfer of dry powders.

  • Hand Protection (Nitrile Gloves): Causality - Flavonoids can exhibit lipophilic properties facilitating dermal absorption. Nitrile provides a robust barrier against both the compound and its common carrier solvents. Gloves must be inspected prior to use and disposed of immediately if contaminated ()[4].

  • Respiratory Protection (Fume Hood / N95): Causality - Prevents inhalation of combustible dust or aerosolized solvent mixtures. All waste transfers must occur inside a certified chemical fume hood ()[4].

Part 2: Step-by-Step Disposal Methodologies

To guarantee trustworthiness and safety, every protocol below is designed as a self-validating system . This means the procedure includes a built-in verification step to confirm success before moving to the next phase.

Protocol A: Solid Waste Containment (Powders & Crystals)
  • Segregation & Collection: Sweep up and shovel the 6,2',3'-Trimethoxyflavanone powder carefully to avoid creating combustible dust ()[4]. Do not mix with incompatible materials such as strong oxidizing agents.

  • Primary Containment: Transfer the material into a sealable, chemically compatible rigid container (e.g., a wide-mouth high-density polyethylene (HDPE) jar) ()[2].

  • System Validation (The Inversion Test): Secure the cap tightly. Invert the sealed container 180 degrees and tap the base gently. Validation: If any particulate escapes, the primary seal is compromised (e.g., powder in the threads) and the container must be cleaned or replaced. This ensures zero environmental leakage during transit.

  • Labeling: Affix a standard hazardous waste tag. Mark the contents explicitly as "6,2',3'-Trimethoxyflavanone (Solid Waste)" and check the "Toxic" and "Unknown Hazard" identifiers ()[5].

Protocol B: Liquid Waste Containment (Solvent Solutions)
  • Solvent Compatibility Check: Identify the carrier solvent (e.g., DMSO, methanol, dichloromethane). Select a compatible waste container (e.g., glass for halogenated solvents, HDPE for aqueous/DMSO mixtures) ()[6].

  • Transfer: Use a dedicated funnel to transfer the liquid waste into the container inside a fume hood. Never dispose of liquid waste by evaporation in the hood. Causality: Fume hoods are designed for personnel protection, not as environmental emission control devices ()[5].

  • System Validation (Exterior Wipe Test): Remove the funnel and seal the bottle. Wipe the exterior thread area with a dry Kimwipe. Inspect the wipe under a standard laboratory UV lamp (365 nm). Validation: The absence of fluorescence confirms that no micro-spillage occurred during transfer, ensuring safe handling for Environmental Health and Safety (EH&S) personnel.

  • Storage: Store in a designated, well-ventilated secondary containment tray away from drains. Discharge into the environment must be strictly avoided ()[4].

Protocol C: Empty Container Decontamination
  • Triple Rinse: An empty container that originally held the pure compound must be triple-rinsed using a solvent capable of fully dissolving 6,2',3'-Trimethoxyflavanone (e.g., ethanol or acetone) ()[5].

  • Rinsate Collection: Collect 100% of the rinsate and dispose of it as hazardous liquid waste following Protocol B.

  • System Validation (Evaporation Residue Test): Place a single drop of the final (third) rinsate on a clean glass watch glass and allow it to evaporate. Validation: The absence of a crystalline film validates that the container is fully decontaminated.

  • Defacement: Deface all original chemical labels with a permanent marker and remove the cap prior to disposing of the clean container in standard laboratory glass/plastic recycling ()[5].

Part 3: Operational Workflow Visualization

The following diagram illustrates the logical decision tree for managing 6,2',3'-Trimethoxyflavanone waste based on its physical state.

G Start Identify Waste: 6,2',3'-Trimethoxyflavanone State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Liquid Liquid Waste (In Solvent) State->Liquid Dissolved SolidCont Seal in chemically compatible rigid container Solid->SolidCont LiquidCont Seal in leak-proof glass/poly bottle Liquid->LiquidCont Label Attach Hazardous Waste Label SolidCont->Label LiquidCont->Label Store Store in designated ventilated area Label->Store Dispose Transfer to EH&S Collection Program Store->Dispose

Disposal decision workflow for 6,2',3'-Trimethoxyflavanone waste management.

References

  • University of Puerto Rico Mayagüez. "Flavone - Safety Data Sheet." Available at: [Link]

  • Emory University (Hosted by UST). "Chemical Waste Disposal Guidelines." Available at:[Link]

  • Vanderbilt University Medical Center (VUMC). "Laboratory Guide for Managing Chemical Waste." Available at:[Link]

Sources

Handling

Personal protective equipment for handling 6,2',3'-Trimethoxyflavanone

As a Senior Application Scientist, I recognize that handling purified, research-grade flavonoids requires a rigorous approach that goes beyond standard safety data sheets. While naturally occurring flavonoids are ubiquit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling purified, research-grade flavonoids requires a rigorous approach that goes beyond standard safety data sheets. While naturally occurring flavonoids are ubiquitous in dietary sources, synthetic or highly concentrated methoxylated flavanones like 6,2',3'-Trimethoxyflavanone present unique occupational hazards.

To build a culture of uncompromising laboratory safety, we must move beyond simply memorizing protocols. We must understand the causality behind them. This guide provides the mechanistic rationale, precise personal protective equipment (PPE) specifications, and self-validating operational workflows required to handle 6,2',3'-Trimethoxyflavanone safely.

Mechanistic Justification for PPE: The "Why" Behind the Protocol

Because specific toxicological data (such as an exact LD50) for 6,2',3'-Trimethoxyflavanone is often incomplete in current literature, it is imperative to handle this compound as a hazardous chemical of unknown chronic toxicity[1]. The structural biology of this compound dictates our safety approach:

  • High Lipophilicity & Dermal Penetration: The addition of three methoxy groups significantly increases the molecule's lipophilicity compared to its hydroxylated counterparts. When dissolved in permeation-enhancing laboratory solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM)[2], the solvent acts as a molecular Trojan horse, dragging the flavanone directly through the dermal barrier.

  • Enzymatic Inhibition: Once systemic, flavanones act as potent competitive inhibitors of Cytochrome P450 enzymes, specifically CYP2A6 and CYP3A4[3][4]. Accidental exposure can lead to the altered metabolism of endogenous compounds or co-administered pharmaceuticals, causing severe drug-drug interactions[4].

  • Immune Modulation: Trimethoxyflavanones are known to actively modulate the NF-κB signaling pathway[5]. While this is useful for anti-inflammatory drug development, unintended exposure can cause immunosuppressive disruptions in healthy laboratory personnel[5].

Mechanism TMF 6,2',3'-Trimethoxyflavanone (Exposure) Lipid Dermal/Inhalation Absorption TMF->Lipid CYP CYP450 Inhibition (CYP2A6 / CYP3A4) Lipid->CYP NFKB NF-κB Pathway Modulation Lipid->NFKB Metab Altered Xenobiotic Metabolism CYP->Metab Immune Immune/Inflammatory Disruption NFKB->Immune

Fig 1: Mechanistic pathways of trimethoxyflavanone exposure justifying strict PPE protocols.

Mandatory PPE Specifications

To mitigate the risks outlined above, personnel must adhere to the following quantitative and qualitative PPE standards[1].

PPE CategorySpecification / MaterialQuantitative StandardMechanistic Justification
Hand Protection Double-layered NitrileMin. thickness: 0.11 mmPrevents dermal exposure. Double-gloving is mandatory when handling DMSO/DCM solutions due to rapid solvent breakthrough times.
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantProtects ocular mucosa from highly irritating micro-particulates and aerosolized solvent splashes.
Body Protection Flame-resistant Lab Coat100% Cotton or synthetic blendPrevents the accumulation of static-charged lipophilic dust on personal clothing.
Respiratory Chemical Fume HoodFace velocity: 80–120 fpmMitigates the inhalation of low-density crystalline powder during weighing and transfer.

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Control Verification

  • Action: Turn on the chemical fume hood and check the digital airflow monitor.

  • Validation: Ensure the face velocity is stable between 80–120 feet per minute (fpm). Causality: Airflow below 80 fpm risks back-drafting powder into the user's breathing zone; airflow above 120 fpm creates turbulence that will blow the lightweight flavanone powder off the balance.

Step 2: PPE Donning Sequence

  • Action: Put on the lab coat, chemical splash goggles, and a primary pair of nitrile gloves. Once hands are inside the hood, don a second pair of nitrile gloves over the first.

Step 3: Anti-Static Weighing Protocol

  • Action: Use an anti-static gun (zerostat) on the weigh boat before transferring the chemical. Carefully transfer 6,2',3'-Trimethoxyflavanone using a micro-spatula.

  • Causality: The methoxy groups on the flavanone ring can easily generate static electricity via friction. Untreated weigh boats will cause the powder to repel and aerosolize, contaminating the hood and risking inhalation.

Step 4: Solubilization and Transfer

  • Action: Transfer the powder to a chemically compatible glass vial (e.g., borosilicate). Add the desired solvent (DMSO, DCM, or Acetone)[2] slowly down the side of the vial to prevent aerosolization. Cap tightly and vortex.

  • Validation: Hold the vial against a light source. The solution must be completely clear with no particulate matter, validating complete solubilization before use in biological assays.

Step 5: Surface Decontamination

  • Action: Wipe down the balance and hood surface with 70% Isopropanol or Ethanol.

  • Causality: Because trimethoxyflavanones are highly lipophilic and practically insoluble in water, wiping the hood with a damp water towel will only spread the chemical. An alcohol-based solvent is required to dissolve and lift the residue.

Waste Segregation & Disposal Plan

Given the lack of specific hazard data, all waste containing 6,2',3'-Trimethoxyflavanone must be treated as hazardous chemical waste[1].

  • Solid Waste: Unused pure compounds, contaminated weigh boats, micro-spatulas, and the outer layer of nitrile gloves must be placed in a sealable, durable, and chemically compatible container (e.g., a labeled rigid plastic jar)[1]. Do not throw contaminated gloves into standard municipal trash.

  • Liquid Waste: Segregation depends entirely on the solvent used for solubilization[1]:

    • Halogenated Waste: If the flavanone was dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If the flavanone was dissolved in DMSO, Acetone, or Ethyl Acetate.

  • Labeling: All containers must be explicitly labeled: "Hazardous Waste: 6,2',3'-Trimethoxyflavanone / Flavanone Derivative (Toxic/Unknown Chronic Hazard)."

Workflow Prep 1. PPE Donning (Double Nitrile, Goggles) Hood 2. Fume Hood Containment Prep->Hood Weigh 3. Weighing & Transfer Hood->Weigh Solv 4. Solubilization (DMSO / DCM) Weigh->Solv Waste 5. Segregation: Solid vs. Liquid Solv->Waste Disp 6. Hazardous Waste Disposal Waste->Disp

Fig 2: Step-by-step operational workflow for safe handling and disposal of trimethoxyflavanones.

References

  • Proper Disposal of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Guide for Laboratory Professionals - Benchchem. 1

  • Cytochrome P450 2A6 and Other Human P450 Enzymes in the Oxidation of Flavone and Flavanone - PMC (NIH). 3

  • 5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine - PMC (NIH). 5

  • How Plant Polyhydroxy Flavonoids Can Hinder the Metabolism of Cytochrome 3A4 - MDPI. 4

  • 3-Hydroxy-4',5,7-trimethoxyflavanone | CAS:76792-94-4 - ChemFaces. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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